3-AQC
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5.C4H4O4/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16;5-3(6)1-2-4(7)8/h2-6H,1,7-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLVYEOCPBNJNA-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) and its Biological Significance
A Note on Nomenclature: The term "3-AQC" is not a standard scientific abbreviation for a biologically active molecule involved in cell signaling or drug development. Scientific literature overwhelmingly uses "AQC" to refer to 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate , a high-purity reagent. This guide will focus on this well-established compound and its significant role in biological research.
Introduction to AQC
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a fluorescent tagging agent used for the pre-column derivatization of primary and secondary amines. Its principal application is in the quantitative analysis of amino acids, peptides, and proteins through techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC).[1] AQC reacts with amines to form stable, highly fluorescent derivatives that can be detected with great sensitivity.[2]
The biological significance of AQC is not as a modulator of cellular pathways but as a critical analytical tool that enables the precise measurement of biomolecules in complex biological samples. This capability is fundamental to advancements in proteomics, metabolomics, drug development, and clinical diagnostics.
Chemical Properties
A summary of the key chemical properties of AQC is presented below.
| Property | Value |
| Full Name | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate |
| Synonyms | AccQ-Fluor, AQC |
| Molecular Formula | C₁₄H₁₁N₃O₄ |
| Molecular Weight | 285.3 g/mol |
| Excitation Maximum | 250 nm |
| Emission Maximum | 395 nm |
| Reaction Specificity | Primary and secondary amines |
| Derivative Stability | Stable for up to one week at room temperature |
Biological Significance as an Analytical Tool
The primary biological significance of AQC lies in its application for the sensitive and accurate quantification of amino acids and other biogenic amines from a variety of biological matrices, including plasma, serum, and cell culture media.[1][2] This has direct implications for several areas of research and development:
-
Drug Development: In biopharmaceutical development, AQC is used for the amino acid analysis of therapeutic proteins and peptides to ensure proper composition, concentration, and stability. This is a critical quality control step.
-
Clinical Diagnostics: The method is applied to identify metabolic disorders by analyzing amino acid profiles in patient plasma. For example, it is used to identify cases of homocystinuria, urea cycle defects, and maple syrup urine disease.[1]
-
Metabolomics: AQC enables the targeted analysis of amino acids and biogenic amines, providing insights into cellular metabolism and disease states.[2]
-
Food Science: It is used to determine the amino acid composition of food products, which is crucial for nutritional labeling and quality assessment.
The AQC Derivatization Reaction
AQC derivatization is a rapid, single-step reaction. The N-hydroxysuccinimidyl (NHS) ester group of AQC is an excellent leaving group, allowing the aminoquinoline moiety to react with the nucleophilic amino groups of analytes. The excess reagent hydrolyzes to form 6-aminoquinoline (AMQ), which itself can react with remaining AQC. These byproducts do not interfere with the chromatographic separation of the derivatized amino acids.[2]
As AQC does not directly participate in or modulate biological signaling pathways, a diagram of such a pathway is not applicable. Instead, the following diagram illustrates the logical workflow of using AQC in a research setting.
Quantitative Performance Data
The AQC derivatization method followed by HPLC or UPLC analysis provides excellent quantitative performance. The table below summarizes typical validation parameters.
| Parameter | Typical Value/Range | Reference(s) |
| Linearity (R²) | > 0.998 | [1] |
| Limit of Detection (LOD) | Low picomole to high femtomole on-column | |
| Limit of Quantitation (LOQ) | Low picomole on-column | |
| Recovery | 95% - 106% | [1] |
| Intra-day Precision (RSD%) | < 5% | [2] |
| Inter-day Precision (RSD%) | < 10% | [2] |
Experimental Protocols
Reagent Preparation
-
Borate Buffer (0.2 M, pH 8.8): Dissolve 1.24 g of boric acid in 100 mL of HPLC-grade water. Adjust the pH to 8.8 with a concentrated sodium hydroxide solution.
-
AQC Derivatizing Reagent (3 mg/mL): Immediately before use, dissolve the contents of a pre-packaged vial of AQC reagent powder (typically 3-4 mg) in the provided acetonitrile diluent (typically 1 mL). Vortex thoroughly for 1 minute to ensure complete dissolution. This reconstituted reagent is stable for several days when stored refrigerated and protected from light.
Sample Derivatization Protocol
This protocol is a general guideline for the derivatization of amino acid standards or hydrolyzed protein samples.
-
Sample Aliquot: Transfer 10 µL of the amino acid sample or standard into a 1.5 mL microcentrifuge tube or a specific reaction vial.
-
Buffering: Add 70 µL of the 0.2 M Borate Buffer to the sample vial. Vortex briefly to mix. The buffer ensures an optimal pH for the reaction.
-
Reagent Addition: Add 20 µL of the reconstituted AQC Derivatizing Reagent to the vial.
-
Mixing: Immediately cap the vial and vortex thoroughly for several seconds to ensure complete mixing of the sample and reagent.
-
Incubation: Heat the vial in a heating block or water bath at 55°C for 10 minutes to ensure the reaction goes to completion.
-
Analysis: After incubation, the sample is ready for immediate injection into the HPLC/UPLC system or can be stored at 4°C for up to one week before analysis.
Chromatographic Conditions
-
System: An HPLC or UPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., Waters AccQ•Tag column, 3.9 x 150 mm).
-
Mobile Phase A: An aqueous buffer, typically an acetate-phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A specific gradient elution profile is used to separate the derivatized amino acids over a typical run time of 30-50 minutes for HPLC or shorter for UPLC.[1]
-
Flow Rate: Approximately 1.0 mL/min for HPLC.
-
Detection: Fluorescence detector set to an excitation wavelength of 250 nm and an emission wavelength of 395 nm.
Conclusion
While not a biologically active molecule in the traditional sense, 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) holds profound biological significance as a cornerstone of modern bioanalytical chemistry. Its ability to enable sensitive, stable, and reproducible quantification of amino acids is indispensable for researchers, scientists, and drug development professionals. The AQC derivatization method provides a robust platform for quality control in biopharmaceutical manufacturing, the diagnosis of metabolic diseases, and fundamental research into the building blocks of life.
References
- 1. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Discovery, Synthesis, and Application in Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "3-AQC" did not yield a specific chemical entity. The following guide details the discovery, synthesis, and applications of the widely used and structurally similar derivatizing agent, 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) . It is presumed that the user's query for "this compound" was a typographical error.
This technical guide provides a comprehensive overview of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC), a highly reactive fluorescent tagging molecule. AQC is a cornerstone reagent for the pre-column derivatization of primary and secondary amines, most notably amino acids, enabling their sensitive and reproducible quantification by high-performance liquid chromatography (HPLC). This document outlines the seminal discovery of AQC, provides a detailed synthesis protocol, and presents a thorough methodology for its application in amino acid analysis. Quantitative data is summarized in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz.
Discovery and Significance
The development of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) was a significant advancement in the field of amino acid analysis. Introduced in 1993 by Cohen and Michaud, AQC was designed to overcome limitations of existing derivatization reagents.[1][2][3] It reacts rapidly with both primary and secondary amino acids to form highly stable, fluorescent urea derivatives. This stability allows for automated analysis and even sample storage after derivatization. The fluorescent nature of the AQC tag imparts high sensitivity to the analysis, allowing for the detection of amino acids at the femtomole level.[4]
The key advantages of AQC over other derivatizing agents like ortho-phthaldialdehyde (OPA) or 9-fluorenyl-methoxycarbonyl chloride (Fmoc) include its ability to react with secondary amines (such as proline and hydroxyproline) and the exceptional stability of the resulting derivatives.[5] The derivatization reaction is a straightforward, single-step process that proceeds efficiently over a broad pH range.[6]
Synthesis of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
The synthesis of AQC is a multi-step process that begins with 6-aminoquinoline. The following is a detailed protocol adapted from the original publication by Cohen and Michaud.
Materials:
-
6-Aminoquinoline
-
Disuccinimidyl carbonate (DSC)
-
Anhydrous acetonitrile
-
Triethylamine (TEA)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: A solution of 6-aminoquinoline in anhydrous acetonitrile is prepared in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Addition of Reagents: To this solution, an equimolar amount of triethylamine is added, followed by the slow, dropwise addition of a solution of disuccinimidyl carbonate in anhydrous acetonitrile at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Filtration: Upon completion of the reaction, the precipitated product is collected by vacuum filtration.
-
Washing: The collected solid is washed with anhydrous acetonitrile followed by anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: The final product, 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC), is dried under vacuum to yield a stable, off-white to pale yellow powder.
Diagram: Synthesis Pathway of AQC
Caption: A simplified schematic of the AQC synthesis pathway.
Application in Amino Acid Analysis
The primary application of AQC is the pre-column derivatization of amino acids for their subsequent separation and quantification by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence or ultraviolet detection.
AQC reacts with the amino group of an amino acid to form a stable N-substituted urea derivative. The reaction is rapid and is typically carried out in a borate buffer at a slightly alkaline pH. Excess AQC is hydrolyzed to 6-aminoquinoline (AMQ), which does not interfere with the analysis of the derivatized amino acids.
Diagram: AQC Derivatization of an Amino Acid
Caption: The reaction of AQC with an amino acid to form a stable derivative.
Materials:
-
Amino acid standards or sample hydrolysate
-
AQC reagent solution (e.g., 3 mg/mL in anhydrous acetonitrile)
-
Borate buffer (0.2 M, pH 8.8)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifier
-
HPLC system with a fluorescence detector (FLD) and a C18 reverse-phase column
Procedure:
-
Sample Preparation: Protein or peptide samples are first hydrolyzed to release free amino acids. Biological fluids may require deproteinization.
-
Derivatization:
-
To 10 µL of the amino acid standard or sample in a microcentrifuge tube, add 70 µL of borate buffer.
-
Vortex the mixture thoroughly.
-
Add 20 µL of the AQC reagent solution.
-
Immediately vortex the mixture for 30 seconds.
-
Heat the mixture at 55°C for 10 minutes.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 1-10 µL) of the derivatized sample onto the HPLC system.
-
Separate the AQC-amino acid derivatives on a C18 column using a gradient of an aqueous buffer (e.g., acetate or formate buffer) and an organic solvent (e.g., acetonitrile).
-
Detect the derivatives using a fluorescence detector with an excitation wavelength of approximately 250 nm and an emission wavelength of approximately 395 nm.
-
-
Quantification: Identify and quantify the amino acids by comparing the retention times and peak areas to those of known amino acid standards.
Diagram: Experimental Workflow for Amino Acid Analysis using AQC
Caption: A step-by-step workflow for amino acid analysis using AQC.
Quantitative Data
The AQC derivatization method followed by HPLC analysis provides excellent quantitative performance. The following tables summarize typical performance data gathered from various studies.
Table 1: HPLC Operating Conditions for AQC-Amino Acid Analysis
| Parameter | Typical Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 140 mM sodium acetate, 17 mM triethylamine, pH 5.05) or an ammonium formate/formic acid buffer.[7] |
| Mobile Phase B | Acetonitrile or a mixture of acetonitrile and water.[7] |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B over 30-40 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 37°C |
| Detection | Fluorescence (Excitation: 250 nm, Emission: 395 nm) |
| Injection Volume | 1-20 µL |
Table 2: Performance Characteristics of the AQC Amino Acid Analysis Method
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 for most amino acids over a concentration range of 2.5 to 200 µM.[6] |
| Limit of Detection (LOD) | In the low picomole to high femtomole range on-column.[5] |
| Limit of Quantification (LOQ) | In the low picomole range on-column.[5] |
| Precision (RSD%) | Typically < 3% for intra-day and inter-day reproducibility.[6] |
| Accuracy (Recovery %) | 90-110% for most amino acids in various matrices. |
| Derivative Stability | Stable for up to one week at room temperature.[8] |
Conclusion
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) remains a robust and reliable reagent for the quantitative analysis of amino acids. Its discovery marked a significant improvement in the speed, sensitivity, and reproducibility of amino acid analysis by HPLC. The straightforward synthesis, rapid and stable derivatization of both primary and secondary amines, and the high fluorescence of the resulting derivatives have solidified its place as an essential tool for researchers, scientists, and drug development professionals in a wide range of applications, from protein characterization to clinical diagnostics. This guide provides the foundational knowledge and detailed protocols necessary for the successful implementation of AQC-based methodologies in the laboratory.
References
- 1. Amino Acid Analysis Using Precolumn Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate | Springer Nature Experiments [experiments.springernature.com]
- 2. Amino Acid Analysis Using Pre-Column Derivatization with 6-AminoquinolylN-Hydroxysuccinimidyl Carbamate | Springer Nature Experiments [experiments.springernature.com]
- 3. Features, roles and chiral analyses of proteinogenic amino acids [aimspress.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of Total Amino Acids in Infant Formulas, Adult Nutritionals, Dairy, and Cereal Matrixes by UHPLC–UV: Interlaboratory Validation Study, Final Action 2018.06 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
3-AQC: A Potent and Selective 5-HT3 Receptor Antagonist – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-AQC, a piperazinylquinoxaline derivative, has been identified as a potent and competitive antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] The 5-HT3 receptor, a ligand-gated ion channel, is a well-established therapeutic target for the management of nausea and vomiting, particularly chemotherapy-induced (CINV) and postoperative nausea and vomiting (PONV).[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its antagonist potency, and details the experimental methodologies used to characterize such compounds. The information is intended to support further research and development of novel 5-HT3 receptor antagonists.
Pharmacological Data
The antagonist potency of this compound has been quantified using in vitro functional assays. The available data is summarized in the table below.
| Compound | Parameter | Value | Assay System | Agonist | Reference |
| This compound | pA2 | 10.2 | Guinea Pig Ileum | 2-methyl-5HT | [1] |
Note on pA2: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[4] A higher pA2 value indicates greater antagonist potency. The reported pA2 of 10.2 for this compound signifies high potency at the 5-HT3 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the characterization of selective 5-HT3 receptor antagonists like this compound. These protocols are based on standard pharmacological practices.
In Vitro Functional Antagonism Assay (Guinea Pig Ileum)
This assay assesses the functional antagonism of a test compound against a 5-HT3 receptor agonist in an isolated tissue preparation.
Objective: To determine the pA2 value of this compound as a competitive antagonist at the 5-HT3 receptor.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
5-HT3 receptor agonist (e.g., 2-methyl-5-hydroxytryptamine, 2-methyl-5HT)
-
This compound (test compound)
-
Organ bath system with isometric transducers
Procedure:
-
Tissue Preparation: Guinea pigs are humanely euthanized. A segment of the distal ileum is removed and placed in Krebs solution, continuously gassed with 95% O2 / 5% CO2. The longitudinal muscle with the myenteric plexus attached is separated.
-
Mounting: The tissue preparation is mounted in an organ bath containing Krebs solution at 37°C and gassed with 95% O2 / 5% CO2. The tissue is connected to an isometric transducer under a resting tension of 1 g.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with the bath solution being replaced every 15 minutes.
-
Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to the 5-HT3 agonist (e.g., 2-methyl-5HT) is obtained by adding the agonist in increasing concentrations to the organ bath.
-
Antagonist Incubation: The tissue is washed, and after a recovery period, a known concentration of this compound is added to the bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of this compound, a second cumulative concentration-response curve to the agonist is constructed.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined in the absence and presence of the antagonist. The dose ratio (DR) is calculated (EC50 in the presence of antagonist / EC50 in the absence of antagonist). The pA2 is then calculated using the Schild equation: pA2 = log(DR-1) - log[Antagonist Molar Concentration]. This procedure is repeated with at least three different concentrations of the antagonist to generate a Schild plot.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
Objective: To quantify the affinity of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes from a cell line recombinantly expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (a high concentration of a non-radiolabeled 5-HT3 antagonist, e.g., granisetron).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a microplate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Total and Non-specific Binding: For total binding, incubate membranes with only the radioligand. For non-specific binding, incubate membranes with the radioligand and a saturating concentration of the non-labeled antagonist.
-
Equilibration: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for the characterization of a novel 5-HT3 antagonist.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Characterization of a 5-HT3 Antagonist.
Conclusion
This compound is a highly potent 5-HT3 receptor antagonist, as demonstrated by its pA2 value. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds. Further studies, including comprehensive selectivity profiling and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this compound. This document serves as a foundational resource for researchers dedicated to the discovery and development of next-generation 5-HT3 receptor-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Serotonin 5-HT3 Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
In-Depth Pharmacological Profile of 3-AQC: A Potent 5-HT3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 3-AQC (3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate), a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. This document consolidates key quantitative data on its receptor binding affinity and in vivo potency, details the experimental methodologies used for its characterization, and illustrates the relevant physiological pathways. The information presented is intended to support further research and development of this compound and related compounds.
Introduction
This compound is a quinoxaline derivative that has demonstrated significant antagonistic activity at the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are a clinically important class of drugs, primarily used for the management of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery. The potency of this compound positions it as a compound of interest for further investigation into its therapeutic potential.
Mechanism of Action
As a 5-HT3 receptor antagonist, this compound exerts its pharmacological effects by competitively blocking the binding of serotonin to the 5-HT3 receptor. These receptors are located on peripheral and central neurons. Blockade of these receptors, particularly in the gastrointestinal tract and the chemoreceptor trigger zone of the brainstem, inhibits the signaling cascades that lead to the emetic reflex.
Signaling Pathway of the 5-HT3 Receptor
The 5-HT3 receptor is a non-selective cation channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of sodium and calcium ions, which results in neuronal depolarization. Antagonists like this compound prevent this channel opening.
Figure 1: 5-HT3 Receptor Signaling and Blockade by this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Radioligand | Tissue Source | IC50 (nM) |
| This compound | [3H]GR65630 | Rat Brainstem Membranes | 0.8 |
| Tropisetron | [3H]GR65630 | Rat Brainstem Membranes | 70 |
IC50: The half maximal inhibitory concentration, representing the concentration of the drug that inhibits 50% of the specific binding of the radioligand.
Table 2: In Vivo Antagonistic Potency
| Compound | Assay | Species | ID50 (µg/kg, i.v.) |
| This compound | von Bezold-Jarisch Reflex | Rat | 0.7 |
| Tropisetron | von Bezold-Jarisch Reflex | Rat | 70 |
ID50: The dose of the drug that produces 50% of the maximal inhibition of the von Bezold-Jarisch reflex.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Radioligand Binding Assay
This protocol describes the method used to determine the in vitro binding affinity of this compound for the 5-HT3 receptor.
Figure 2: Workflow for the Radioligand Binding Assay.
Protocol Steps:
-
Tissue Preparation:
-
Rat brainstems are dissected and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
The final pellet is resuspended in the assay buffer.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand [3H]GR65630 and varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT3 antagonist (e.g., 1 µM tropisetron).
-
The incubation is carried out at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
-
In Vivo von Bezold-Jarisch Reflex Assay
This protocol describes the method used to assess the in vivo antagonistic potency of this compound.
In Vitro Characterization of 3-AQC: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Principles and Methodologies for the In Vitro Assessment of 3-AQC, a Potent 5-HT3 Receptor Antagonist.
Introduction
This compound (3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate) is identified as a potent and selective competitive antagonist of the 5-HT3A receptor. The 5-hydroxytryptamine-3 (5-HT3) receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel.[1] Its activation by serotonin leads to rapid depolarization of neurons in both the central and peripheral nervous systems, mediated by the influx of sodium, potassium, and calcium ions.[1] This signaling is implicated in various physiological processes, including emesis, gastrointestinal motility, and nociception.[2][3] Consequently, 5-HT3 receptor antagonists are a critical class of therapeutics, primarily used in the management of nausea and vomiting induced by chemotherapy and surgery.[3][4]
This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies for the characterization of this compound. The document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel 5-HT3 receptor antagonists. It details the experimental protocols for key assays, presents a framework for quantitative data analysis, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The in vitro potency and selectivity of a 5-HT3 receptor antagonist like this compound are determined through a series of quantitative assays. The following table summarizes the typical data generated in such a characterization. Please note: As specific experimental data for this compound is not publicly available, the following values are representative for a potent 5-HT3 receptor antagonist and should be replaced with experimentally determined data.
| Assay Type | Target | Parameter | Value (nM) | Radioligand/Agonist | Cell Line/System |
| Radioligand Binding Assay | Human 5-HT3A Receptor | Ki | 0.5 | [3H]Granisetron | HEK293 cells expressing h5-HT3A |
| Electrophysiology | Human 5-HT3A Receptor | IC50 | 2.1 | Serotonin (1 µM) | Xenopus oocytes or HEK293 cells |
| Calcium Influx Assay | Human 5-HT3A Receptor | IC50 | 3.5 | Serotonin (1 µM) | CHO-K1 cells expressing h5-HT3A |
| Off-Target Binding Panel | 50+ other receptors | Ki | >1000 | Various | Various |
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable in vitro characterization of this compound. The following sections describe the methodologies for the key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled antagonist.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT3A receptor are cultured to 80-90% confluency.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in a binding buffer and protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, the radioligand (e.g., [3H]Granisetron), and varying concentrations of this compound.
-
For non-specific binding determination, a high concentration of a non-labeled known antagonist (e.g., ondansetron) is used.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
Electrophysiology (Two-Electrode Voltage Clamp)
This functional assay measures the ability of this compound to inhibit the ion channel function of the 5-HT3 receptor.
-
Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
The oocytes are injected with cRNA encoding the human 5-HT3A receptor subunit.
-
Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl.
-
The oocyte is voltage-clamped at a holding potential of -60 mV.
-
The 5-HT3 receptor is activated by perfusion of a known concentration of serotonin, and the resulting inward current is measured.
-
After a washout period, the oocyte is pre-incubated with varying concentrations of this compound, followed by co-application of serotonin and this compound.
-
The inhibition of the serotonin-induced current by this compound is recorded.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Calcium Influx Assay
This high-throughput functional assay measures the inhibition of calcium influx through the 5-HT3 receptor channel.
-
Cell Culture and Dye Loading:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT3A receptor are seeded in a 96-well plate.
-
After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is measured.
-
Varying concentrations of this compound are added to the wells, followed by a brief incubation period.
-
A specific concentration of serotonin is then added to stimulate the 5-HT3 receptor, and the resulting change in fluorescence due to calcium influx is monitored in real-time.
-
-
Data Analysis:
-
The increase in fluorescence upon serotonin addition is quantified.
-
The inhibitory effect of this compound at each concentration is calculated relative to the control (serotonin alone).
-
The IC50 value is determined from the concentration-response curve.
-
Visualizations
Signaling Pathway of the 5-HT3 Receptor
The following diagram illustrates the signaling cascade initiated by the activation of the 5-HT3 receptor and the point of intervention for an antagonist like this compound.
References
Early-Stage Research on 3-AQC: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical guide on the early-stage research of 3-AQC (3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate), a competitive antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. Due to the limited availability of public domain data on this compound, this guide focuses on its established mechanism of action and the general experimental protocols relevant to the characterization of 5-HT3 receptor antagonists. The 5-HT3 receptor signaling pathway is detailed, and a general framework for the preclinical evaluation of compounds in this class is provided.
Introduction to this compound
This compound is identified as a competitive antagonist of the 5-HT3 receptor.[1][2][3] The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily, which also includes nicotinic acetylcholine, GABA-A, and glycine receptors.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast synaptic transmission.[2] Its activation leads to the opening of a non-selective cation channel, resulting in neuronal depolarization.[1]
Antagonism of the 5-HT3 receptor is a clinically validated approach for the management of nausea and vomiting, particularly chemotherapy-induced and postoperative nausea and vomiting.
Chemical Properties of this compound
A summary of the known chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate | [2] |
| CAS Number | 201216-42-4 | [1] |
| Molecular Formula | C20H21N5O4 | [1] |
| Molecular Weight | 395.41 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO (11 mg/mL) | [1] |
Mechanism of Action: 5-HT3 Receptor Antagonism
As a competitive antagonist, this compound is presumed to bind to the 5-HT3 receptor at the same site as the endogenous ligand, serotonin (5-hydroxytryptamine), thereby preventing the conformational change required for channel opening. This action inhibits the influx of cations (Na+, K+, Ca2+) and subsequent neuronal depolarization.
The 5-HT3 Receptor Signaling Pathway
The binding of an agonist, such as serotonin, to the 5-HT3 receptor initiates a signaling cascade that leads to an excitatory response in neurons. A proposed downstream pathway involves calcium signaling. The initial influx of extracellular calcium through the receptor channel can trigger a larger release of calcium from intracellular stores in the endoplasmic reticulum. This surge in intracellular calcium can then activate various downstream effectors, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK) pathway.[4] By blocking the initial channel opening, this compound would inhibit these downstream events.
References
In-Depth Technical Guide: 3-AQC Binding Affinity for Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-AQC, a piperazinylquinoxaline derivative, has been identified as a potent and competitive antagonist of the 5-HT3 receptor. This technical guide provides a comprehensive overview of the binding affinity of this compound for serotonin receptors, with a focus on the 5-HT3 subtype. The information presented herein is curated for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound has been primarily characterized at the 5-HT3 receptor. The following tables summarize the available quantitative data.
| Compound | Receptor | Preparation | Agonist | Parameter | Value | Reference |
| This compound (7e) | 5-HT3 | Guinea Pig Ileum | 2-Methyl-5-HT | pA2 | 10.2 | [1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Compound | Receptor | Preparation | Radioligand | Parameter | Value | Reference |
| This compound (7e) | 5-HT3 | Rat Cortical Membranes | ³H-BRL 43694 | IC50/Ki | Not Quantitatively Reported (described as "markedly less potent" than tropisetron or ondansetron) | [1] |
Note: While the original study by Monge et al. (1993) mentioned a radioligand binding assay, a specific IC50 or Ki value for this compound was not provided in the abstract. Further review of the full text or subsequent studies is required to obtain this specific quantitative data.
Experimental Protocols
Functional Antagonism in Guinea Pig Ileum (pA2 Determination)
This protocol outlines the methodology for determining the antagonist potency (pA2 value) of this compound at the 5-HT3 receptor using an isolated tissue preparation.
1. Tissue Preparation:
-
A segment of the guinea pig ileum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The tissue is allowed to equilibrate under a resting tension for a specified period.
2. Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve is generated for a 5-HT3 receptor agonist, such as 2-methyl-5-HT.
-
The agonist is added to the organ bath in increasing concentrations, and the resulting muscle contraction is recorded.
3. Antagonist Incubation:
-
The tissue is washed to remove the agonist and allowed to return to baseline.
-
A known concentration of the antagonist (this compound) is added to the organ bath and incubated for a predetermined time to allow for receptor binding equilibrium.
4. Second Agonist Concentration-Response Curve:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
5. Data Analysis (Schild Plot):
-
The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated.
-
The logarithm of (dose ratio - 1) is plotted against the negative logarithm of the molar concentration of the antagonist.
-
The x-intercept of the resulting regression line provides the pA2 value.
Radioligand Binding Assay (Competition Assay)
This protocol describes a typical competition binding assay to determine the affinity of a test compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Rat cortical membranes are prepared by homogenization in a suitable buffer, followed by centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Assay Incubation:
-
In a multi-well plate, the following are combined:
-
Rat cortical membrane preparation.
-
A fixed concentration of the radioligand (e.g., ³H-BRL 43694).
-
Varying concentrations of the unlabeled competitor drug (this compound).
-
For the determination of non-specific binding, a high concentration of a known 5-HT3 antagonist (e.g., tropisetron or ondansetron) is used instead of the competitor drug.
-
For the determination of total binding, only the radioligand and membranes are included.
-
-
The plate is incubated at a specific temperature for a set duration to reach binding equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, leading to the influx of cations and subsequent cellular depolarization.
Caption: 5-HT3 Receptor Signaling Pathway.
Experimental Workflow for pA2 Value Determination
The following diagram illustrates the key steps in determining the pA2 value of an antagonist.
Caption: Workflow for pA2 Determination.
Radioligand Competition Binding Assay Workflow
This diagram outlines the process of a radioligand competition binding assay.
Caption: Competition Binding Assay Workflow.
References
Cellular Effects of 3-Amino-9-acridone-4-carboxamide (3-AQC) Treatment: An In-depth Technical Guide
Disclaimer: Extensive research has revealed a significant lack of specific experimental data for 3-amino-9-acridone-4-carboxamide (3-AQC). Therefore, this guide provides a comprehensive overview of the well-documented cellular effects of the broader class of acridine and acridone derivatives, to which this compound belongs. The mechanisms, protocols, and pathways described herein are based on studies of structurally similar and extensively researched compounds and represent the expected biological activities of this compound.
Introduction
Acridine and acridone derivatives are a prominent class of heterocyclic compounds that have been the subject of extensive research in medicinal chemistry due to their wide range of biological activities, particularly their potent anticancer properties.[1] Their planar tricyclic structure allows them to function as DNA intercalating agents and inhibitors of key cellular enzymes such as topoisomerases.[1] This guide will delve into the core cellular effects, experimental methodologies, and signaling pathways associated with this class of compounds, providing a foundational understanding for researchers and drug development professionals investigating novel derivatives like this compound.
Core Cellular Effects and Mechanisms of Action
The primary mechanisms by which acridine and acridone derivatives exert their cytotoxic effects on cancer cells are through DNA intercalation and inhibition of topoisomerase II. These actions lead to a cascade of downstream cellular events, including the induction of apoptosis and cell cycle arrest.
DNA Intercalation
The planar aromatic ring system of acridine and acridone derivatives allows them to insert between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with fundamental cellular processes such as DNA replication and transcription, ultimately leading to cell death.[1]
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Acridine derivatives can act as topoisomerase II poisons by stabilizing the transient enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which are highly cytotoxic and trigger apoptotic pathways.[1]
Quantitative Data on Acridine Derivatives
While specific data for this compound is unavailable, the following table summarizes the cytotoxic activity of representative 9-aminoacridine-4-carboxamide derivatives against various cancer cell lines, providing a benchmark for the potential potency of this class of compounds.
| Compound | Cell Line | CTC₅₀ (µg/mL) | Reference |
| 5b | HeLa (Cervical Cancer) | 47.50 | [2] |
| 5e | A-549 (Lung Cancer) | 100 | [2] |
Key Experimental Protocols
To investigate the cellular effects of compounds like this compound, a series of standardized in vitro assays are employed. Below are detailed methodologies for the key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A-549, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and the test compound at various concentrations in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form.
Signaling Pathways and Visualizations
The cellular effects of acridine derivatives are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Experimental Workflow for Assessing this compound Cellular Effects
Caption: A typical experimental workflow for characterizing the cellular effects of this compound.
Proposed Signaling Pathway for Acridone-Induced Apoptosis
Caption: The intrinsic apoptosis pathway is likely activated by this compound treatment.
Proposed Pathway for Acridone-Induced Cell Cycle Arrest
Caption: DNA damage response leading to G2/M cell cycle arrest by acridone derivatives.
Conclusion
While direct experimental evidence for the cellular effects of 3-amino-9-acridone-4-carboxamide is currently lacking in the scientific literature, the extensive research on the broader class of acridine and acridone derivatives provides a strong predictive framework for its biological activities. It is highly probable that this compound functions as a DNA intercalator and topoisomerase II inhibitor, leading to the induction of apoptosis and cell cycle arrest in cancer cells. The experimental protocols and signaling pathways detailed in this guide offer a robust starting point for the investigation and characterization of this and other novel acridone derivatives in the pursuit of new anticancer therapeutics. Further research is warranted to elucidate the specific cellular and molecular mechanisms of this compound.
References
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes and Protocols for the Use of Quinidine in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of quinidine, a class Ia antiarrhythmic agent, in electrophysiological studies. Quinidine, a derivative of the cinchona alkaloid quinine, is a well-characterized ion channel blocker with primary effects on sodium and potassium channels.[1] Its complex mechanism of action involves the modulation of cardiac action potentials, making it a valuable tool for studying cardiac electrophysiology and for the development of novel antiarrhythmic drugs.[1][2]
Due to the unavailability of information on a compound referred to as "3-AQC" in the context of electrophysiology, this document focuses on quinidine as a representative quinoline derivative with extensive applications in this field. The protocols and data presented herein are intended to serve as a detailed guide for researchers investigating the effects of ion channel modulators.
Mechanism of Action
Quinidine's primary antiarrhythmic effects are mediated through the blockade of voltage-gated sodium channels (NaV) and several types of potassium channels (KV).[3]
-
Sodium Channel Blockade: Quinidine exhibits a moderate affinity for the open state of fast sodium channels, leading to a depression of the rapid depolarization phase (Phase 0) of the cardiac action potential.[4] This action slows the conduction velocity in the heart.[4] The blockade of sodium channels by quinidine is "use-dependent," meaning its effect is more pronounced at higher heart rates.[2]
-
Potassium Channel Blockade: Quinidine also blocks several potassium currents, including the rapid and slow components of the delayed rectifier potassium current (IKr and IKs) and the inward rectifier potassium current (IK1).[3] This blockade prolongs the repolarization phase (Phase 3) of the action potential, leading to an increase in the effective refractory period.[1][2]
The dual effect of slowing conduction and prolonging the refractory period makes quinidine effective in suppressing re-entrant arrhythmias.[4]
Signaling Pathway and Drug Interaction
The primary mechanism of action for quinidine is direct physical blockade of the ion channel pore. This interaction is influenced by the conformational state of the channel (rested, open, or inactivated).
Caption: State-dependent blockade of sodium channels by quinidine.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of quinidine on various cardiac ion channels. This data is crucial for designing experiments and interpreting results.
| Ion Channel | Current | Species | IC50 (µM) | Reference |
| hNaV1.5 | Peak INa | Human | 11.0 ± 0.7 | [5] |
| hNaV1.5 | Late INa | Human | 12.0 ± 0.7 | [5] |
| hERG | IKr | Human | 4.5 ± 0.3 | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of NaV1.5 Channels
This protocol describes the methodology for assessing the tonic and use-dependent block of human NaV1.5 channels expressed in a mammalian cell line (e.g., HEK293) using the whole-cell patch-clamp technique.
A. Cell Preparation:
-
Culture HEK293 cells stably expressing hNaV1.5 in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
B. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
Quinidine Stock Solution: Prepare a 10 mM stock solution of quinidine sulfate in DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
C. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
Perform recordings at room temperature (22-25 °C).
D. Voltage Protocols:
-
Tonic Block:
-
Hold the membrane potential at -120 mV.
-
Apply a 50 ms depolarizing pulse to -20 mV every 30 seconds to elicit the peak sodium current.
-
After obtaining a stable baseline, perfuse the cell with the quinidine-containing external solution.
-
Continue recording until the blocking effect reaches a steady state.
-
-
Use-Dependent Block:
-
Hold the membrane potential at -120 mV.
-
Apply a train of 20 depolarizing pulses to -20 mV for 20 ms at a frequency of 1 Hz and 5 Hz.
-
Record the peak current for each pulse in the train.
-
After a washout period, perfuse the cell with the quinidine-containing external solution and repeat the pulse train.
-
E. Data Analysis:
-
Measure the peak inward current for each pulse.
-
Tonic Block Calculation: % Block = (1 - IQuinidine / IControl) * 100, where I is the peak current in the presence and absence of quinidine.
-
Use-Dependent Block Analysis: Normalize the peak current of each pulse to the peak current of the first pulse in the train. Plot the normalized current against the pulse number to visualize the development of use-dependent block.
Experimental Workflow Diagram
Caption: Workflow for a typical patch-clamp experiment with quinidine.
Troubleshooting
-
Unstable Recordings: Ensure proper vibration isolation of the setup. Check the quality and age of the cell culture.
-
Low Seal Resistance: Use freshly prepared and filtered solutions. Ensure the pipette tip is clean.
-
No Drug Effect: Verify the concentration and proper application of the quinidine solution. Check for potential precipitation of the compound. For light-sensitive compounds, protect solutions from light.
Conclusion
Quinidine remains a cornerstone compound for studying the electrophysiological properties of cardiac ion channels. Its well-documented effects on sodium and potassium channels provide a robust framework for investigating the mechanisms of cardiac arrhythmias and for the preclinical evaluation of new chemical entities. The protocols and data provided in these application notes offer a solid foundation for researchers to effectively utilize quinidine in their electrophysiology studies.
References
Application Notes and Protocols for 3-AQC in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinoline-5-carboxamide (3-AQC) is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[1][2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP by this compound leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.[3][4] These application notes provide a comprehensive overview and detailed protocols for the in vivo use of this compound in preclinical animal models of cancer.
Mechanism of Action
PARP enzymes, particularly PARP1, are activated by DNA damage and catalyze the addition of poly (ADP-ribose) (PAR) chains to various nuclear proteins. This process facilitates the recruitment of DNA repair machinery to the site of damage.[1][2] this compound competitively inhibits the catalytic activity of PARP, preventing the synthesis of PAR and trapping PARP on the DNA at the site of single-strand breaks.[1] This trapping is a critical component of its cytotoxic effect. In cells with compromised HR repair, the resulting stalled replication forks and accumulation of double-strand breaks cannot be effectively repaired, leading to genomic instability and apoptosis.[3]
Signaling Pathway
The signaling pathway below illustrates the central role of PARP in DNA repair and the mechanism of action for PARP inhibitors like this compound.
Experimental Protocols
The following protocols are generalized for the use of this compound in preclinical mouse models of cancer, such as patient-derived xenografts (PDX) or cell line-derived xenografts (CDX).
Animal Models
-
Species: Mouse (e.g., NOD/SCID, NSG, or athymic nude mice)
-
Tumor Implantation: For CDX models, cancer cells (e.g., with known BRCA mutations) are implanted subcutaneously. For PDX models, tumor fragments are implanted subcutaneously.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
This compound Formulation and Administration
-
Formulation: this compound is typically formulated in a vehicle suitable for the chosen route of administration. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The formulation should be prepared fresh daily.
-
Route of Administration: Oral gavage is a common route for PARP inhibitors. Intraperitoneal (IP) injection can also be used.
-
Dosage: The optimal dose of this compound should be determined in preliminary dose-finding studies. A typical starting dose for a novel PARP inhibitor might be in the range of 10-50 mg/kg, administered once or twice daily.[3]
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Detailed Experimental Procedure
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel/PBS) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Randomization:
-
Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.
-
-
Treatment:
-
Administer this compound or vehicle control according to the predetermined schedule (e.g., daily oral gavage).
-
Monitor the body weight of the mice daily as an indicator of toxicity.
-
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
-
Endpoint and Data Collection:
-
Euthanize mice when tumors reach the endpoint size, or if signs of toxicity (e.g., >20% body weight loss) are observed.
-
Collect tumors for downstream analysis (e.g., pharmacodynamics, histology).
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to allow for easy comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in a BRCA-mutant Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Daily, PO | 1250 ± 150 | - | +5.2 ± 1.5 |
| This compound | 25 | Daily, PO | 450 ± 80 | 64 | -2.1 ± 2.0 |
| This compound | 50 | Daily, PO | 200 ± 50 | 84 | -8.5 ± 2.5 |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Route of Administration | Oral (PO) |
| Dose (mg/kg) | 25 |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 1.5 |
| AUC (0-24h) (ng·h/mL) | 9800 |
| Half-life (t½) (h) | 4.2 |
This compound is a promising PARP inhibitor with significant potential for the treatment of cancers with HR deficiencies. The protocols and data presentation formats provided here offer a framework for conducting and reporting preclinical in vivo studies to evaluate the efficacy and safety of this compound. Careful experimental design and adherence to ethical guidelines are paramount for obtaining robust and reproducible results.
References
Application Notes and Protocols for the Study of Novel Compounds in Nausea and Vomiting Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nausea and vomiting are complex physiological responses orchestrated by the central and peripheral nervous systems. They serve as protective reflexes but are also significant and debilitating side effects of many medical treatments, including chemotherapy, and are symptoms of various diseases. The chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem are key areas that integrate emetic signals from various sources.[1][2] These signals are mediated by a range of neurotransmitters and their receptors, including dopamine D2, serotonin 5-HT3, neurokinin NK1, histamine H1, and muscarinic M1 receptors.[1][2][3]
The development of novel antiemetic agents requires robust preclinical evaluation to determine their efficacy, mechanism of action, and safety profile. This document outlines the application of a hypothetical novel investigational compound, here designated as "3-AQC" (3-Aminoquinolizine Carboxamide), for the study of nausea and vomiting, providing detailed protocols and data presentation formats.
Note: There is no publicly available scientific literature on a compound referred to as "this compound" for the study of nausea and vomiting. The following sections provide a template and general methodology for the investigation of any new chemical entity for this purpose. "AQC" is also an abbreviation for 6-Aminoquinolyl-N-hydroxysccinimidyl carbamate, a fluorescent labeling reagent used in analytical chemistry, which is unrelated to this context.
Hypothetical Data Summary of a Novel Antiemetic Compound
For a novel compound like "this compound," quantitative data from preclinical studies would be essential to determine its potential. The following tables are examples of how such data could be structured.
Table 1: In Vitro Receptor Binding Affinity of "this compound"
| Receptor Target | "this compound" Ki (nM) | Standard Antagonist Ki (nM) |
| 5-HT3 | 5.2 | Ondansetron: 0.8 |
| D2 | 850 | Haloperidol: 2.1 |
| NK1 | 15.6 | Aprepitant: 0.2 |
| H1 | > 10,000 | Diphenhydramine: 3.5 |
| M1 | > 10,000 | Scopolamine: 0.7 |
This table illustrates the compound's selectivity. A low Ki value indicates high binding affinity.
Table 2: Efficacy of "this compound" in a Cisplatin-Induced Emesis Model (Ferret)
| Treatment Group | Dose (mg/kg, i.v.) | Number of Retching Episodes (Mean ± SEM) | Number of Vomiting Episodes (Mean ± SEM) | % Reduction in Vomiting |
| Vehicle Control | - | 45 ± 5 | 18 ± 3 | 0% |
| "this compound" | 0.5 | 30 ± 4 | 10 ± 2 | 44% |
| "this compound" | 1.0 | 15 ± 3 | 4 ± 1 | 78% |
| "this compound" | 5.0 | 5 ± 2 | 1 ± 1 | 94% |
| Ondansetron (Standard) | 1.0 | 8 ± 2 | 2 ± 1 | 89% |
This table demonstrates the dose-dependent antiemetic effect of the compound.
Table 3: Efficacy of "this compound" in a Motion-Induced Nausea Model (Rat)
| Treatment Group | Dose (mg/kg, p.o.) | Conditioned Disgust Score (Pica) (Mean ± SEM) | % Inhibition of Pica |
| Vehicle Control | - | 8.5 ± 0.9 | 0% |
| "this compound" | 1.0 | 6.2 ± 0.7 | 27% |
| "this compound" | 5.0 | 3.1 ± 0.5 | 64% |
| "this compound" | 10.0 | 1.8 ± 0.4 | 79% |
| Scopolamine (Standard) | 2.0 | 2.5 ± 0.6 | 71% |
This table shows the compound's potential for treating motion-induced nausea, often assessed by pica (the eating of non-nutritive substances like kaolin clay) in rats.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity and selectivity of "this compound" for key receptors involved in the emetic pathway.
Methodology:
-
Membrane Preparation: Cell lines stably expressing human recombinant 5-HT3, D2, NK1, H1, and M1 receptors are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation.
-
Radioligand Binding:
-
A constant concentration of a specific radioligand for each receptor (e.g., [3H]GR65630 for 5-HT3) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound ("this compound") or a standard antagonist are added to compete with the radioligand for receptor binding.
-
Incubations are carried out at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) in an appropriate buffer.
-
-
Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of "this compound" that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Cisplatin-Induced Emesis Model in Ferrets
Objective: To evaluate the anti-emetic efficacy of "this compound" against chemotherapy-induced vomiting.
Methodology:
-
Animal Model: Male ferrets are used as they have a well-defined emetic response that is predictive of human responses.
-
Acclimation and Catheterization: Animals are acclimated to the laboratory environment and surgically implanted with a jugular vein catheter for intravenous drug administration.
-
Drug Administration:
-
On the day of the experiment, animals are fasted overnight.
-
"this compound" (at various doses) or vehicle is administered intravenously 30 minutes prior to the emetic challenge.
-
Cisplatin (e.g., 5 mg/kg, i.p.) is administered to induce emesis.
-
-
Observation: Animals are observed continuously for a period of 4-6 hours. The number of retching episodes (rhythmic abdominal contractions without expulsion of gastric contents) and vomiting episodes (forceful expulsion of gastric contents) are recorded.
-
Data Analysis: The mean number of retches and vomits for each treatment group is calculated. The percentage reduction in vomiting compared to the vehicle control group is determined.
Motion-Induced Conditioned Disgust (Pica) in Rats
Objective: To assess the efficacy of "this compound" in a model of nausea.
Methodology:
-
Animal Model: Rats are used as they do not vomit but display pica (consumption of non-food items like kaolin clay) as a response to nausea-inducing stimuli.
-
Conditioning Phase:
-
Rats are given access to a novel, palatable food (e.g., a flavored mash).
-
Immediately after consumption, they are subjected to a nausea-inducing stimulus, such as rotation on a turntable (e.g., 70 rpm for 15 minutes).
-
This conditioning is repeated over several sessions until the rats associate the flavored food with the nauseous feeling and avoid it.
-
-
Test Phase:
-
Prior to the test session, rats are administered "this compound" (at various doses, p.o.) or vehicle.
-
The animals are then presented with the conditioned flavored food alongside their standard chow and a pre-weighed amount of kaolin clay.
-
-
Measurement: The amount of kaolin consumed over a specific period (e.g., 24 hours) is measured. A reduction in kaolin consumption in the drug-treated group compared to the vehicle group indicates an anti-nausea effect.
-
Data Analysis: The mean kaolin consumption for each group is calculated, and the percentage inhibition of pica is determined.
Signaling Pathways and Workflows
Visual diagrams are essential for understanding the complex interactions in emesis and the flow of experimental procedures.
Caption: Key pathways in the centrally mediated emetic reflex.
Caption: Preclinical workflow for evaluating a novel antiemetic compound.
References
- 1. Assessment of Quercetin Antiemetic Properties: In Vivo and In Silico Investigations on Receptor Binding Affinity and Synergistic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-AQC in Neuroscience Research: An Overview of Related Quinolone Carboxylic Acids
A definitive identification of a compound abbreviated as "3-AQC" in mainstream neuroscience research literature has not been established. It is possible that "this compound" represents an internal laboratory designation, a less common abbreviation, or a novel compound not yet widely documented. However, research on structurally similar quinoline carboxylic acid derivatives provides significant insight into potential applications in neuroscience, particularly concerning the modulation of key neurotransmitter receptors.
One closely related and studied compound is 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid, an analog of the NMDA receptor glycine site antagonist, 5,7-dichlorokynurenic acid. This and similar compounds have been shown to act as antagonists at both inhibitory glycine receptors (GlyRs) and the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors.[1] This dual antagonism presents a valuable tool for dissecting the roles of these two crucial receptor systems in neuronal function and disease.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for quinoline derivatives like 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid is the competitive antagonism of glycine binding sites.[1] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, and it also functions as an essential co-agonist for the activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[1][2]
By blocking the glycine site on NMDA receptors, these compounds can inhibit NMDA receptor activation, thereby reducing calcium influx into the neuron.[3] Excessive calcium influx through NMDA receptors is implicated in excitotoxicity, a process that leads to neuronal cell death in various neurological disorders such as stroke and neurodegenerative diseases.[4]
Simultaneously, antagonism of inhibitory glycine receptors by these compounds can lead to a reduction in chloride influx, resulting in disinhibition of neurons.[5] This can cause hyperexcitability and convulsions at a systemic level. The balance between these two actions—inhibition of NMDA receptor-mediated excitation and blockade of glycine-mediated inhibition—is a key aspect of the pharmacological profile of these compounds.
Below is a simplified representation of the signaling pathways affected by these quinoline carboxylic acid derivatives.
Potential Applications in Neuroscience Research
Due to their action on both NMDA and glycine receptors, quinoline carboxylic acid derivatives are valuable pharmacological tools for:
-
Investigating Synaptic Transmission: By selectively antagonizing glycine-mediated inhibition or NMDA receptor-dependent excitation, researchers can probe the contribution of each system to synaptic integration and network activity.
-
Modeling Neurological Disorders: The pro-convulsant effects of glycine receptor antagonists can be used to model and study epilepsy. Conversely, the inhibition of NMDA receptors is a key strategy in models of excitotoxicity relevant to stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4]
-
Drug Development: These compounds can serve as lead structures for the development of more potent and selective modulators of NMDA and glycine receptors for therapeutic applications.
Experimental Protocols
While specific protocols for "this compound" are not available, the following outlines a general experimental workflow for characterizing the effects of a similar quinoline carboxylic acid derivative on neuronal activity using electrophysiology.
Experimental Workflow: Electrophysiological Characterization
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Preparation: Prepare primary neuronal cultures or acute brain slices from a suitable animal model.
-
Recording Setup: Transfer the preparation to a recording chamber on an upright or inverted microscope equipped with manipulators for patch-clamp recording. Perfuse with artificial cerebrospinal fluid (aCSF) or a suitable extracellular solution.
-
Patching: Using a glass micropipette filled with an appropriate intracellular solution, form a high-resistance seal (giga-seal) with the membrane of a target neuron. Rupture the membrane to achieve the whole-cell configuration.
-
Baseline Measurement: Clamp the neuron at a holding potential (e.g., -60 mV). Apply a known concentration of glycine or NMDA and its co-agonist glycine to evoke an inward current. Record this baseline response.
-
Compound Application: Perfuse the chamber with a solution containing the quinoline carboxylic acid derivative at a specific concentration for a defined period.
-
Post-Application Measurement: While the compound is present, re-apply the agonist (glycine or NMDA/glycine) and record the evoked current. A reduction in current amplitude indicates an antagonistic effect.
-
Dose-Response: Repeat steps 4-6 with a range of compound concentrations to generate a dose-response curve and calculate the IC₅₀ value.
-
Washout: Perfuse the chamber with the control solution to wash out the compound and observe any recovery of the agonist-evoked current.
Quantitative Data
Quantitative data for quinoline carboxylic acid derivatives are typically presented in terms of their potency at the target receptors. The following table provides a template for how such data would be structured. Note: The values presented here are hypothetical and for illustrative purposes only, as specific data for a compound named "this compound" are not available.
| Compound | Target Receptor | Assay Type | Potency (IC₅₀) | Reference |
| 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid | Glycine Receptor (α1) | Electrophysiology (Xenopus oocytes) | ~10 µM | Fictional |
| NMDA Receptor (Glycine site) | Radioligand Binding | ~500 nM | Fictional |
References
- 1. Novel antagonists of the inhibitory glycine receptor derived from quinolinic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A glycine receptor antagonist, strychnine, blocked NMDA receptor activation in the neonatal mouse neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for 3-AQC Ligand Binding Assay
Topic: Ligand Binding Assay Protocol for 3-AQC
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, chemically known as 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile, is a potent and selective competitive antagonist for the 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its modulation has therapeutic implications in conditions such as nausea, vomiting, and irritable bowel syndrome. Understanding the binding characteristics of novel compounds like this compound to the 5-HT3 receptor is a critical step in drug discovery and development.
This document provides a detailed protocol for a competitive ligand binding assay to characterize the interaction of this compound with the 5-HT3 receptor. This assay is designed to determine the binding affinity and inhibitory constant (Ki) of this compound.
Signaling Pathway
The 5-HT3 receptor is a member of the Cys-loop family of ligand-gated ion channels. Upon binding of the endogenous ligand serotonin (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺), which causes depolarization of the cell membrane. This depolarization can trigger a variety of downstream cellular responses. As a competitive antagonist, this compound binds to the same site as serotonin but does not activate the channel, thereby blocking the effects of serotonin.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the 5-HT3 receptor using a competitive radioligand binding assay. The assay measures the ability of this compound to displace a known radiolabeled 5-HT3 receptor antagonist (e.g., [³H]-Granisetron) from the receptor.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]-Granisetron (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., Tropisetron or unlabeled Granisetron).
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Wash Buffer: Cold 50 mM HEPES, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail.
-
Apparatus:
-
96-well microplates.
-
Brandel or PerkinElmer cell harvester.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Liquid scintillation counter.
-
Microplate shaker.
-
Centrifuge.
-
Experimental Workflow
The workflow for the competitive radioligand binding assay is illustrated below.
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in the Assay Buffer.
-
Dilute the [³H]-Granisetron in Assay Buffer to the desired final concentration (typically at or below its Kd).
-
Prepare the non-specific binding control (e.g., 10 µM Tropisetron) in Assay Buffer.
-
Thaw the cell membranes on ice and dilute to the appropriate concentration in Assay Buffer.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate with a total volume of 250 µL per well.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-Granisetron, and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]-Granisetron, and 100 µL of the membrane suspension.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]-Granisetron, and 100 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle shaking to allow the binding to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
The data should be fitted to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate the Inhibitory Constant (Ki):
-
The Ki value for this compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Data Presentation
The results of the ligand binding assay can be summarized in the following table. The data presented here is hypothetical and for illustrative purposes.
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 15.2 | 7.8 |
| Tropisetron | 25.8 | 13.2 |
| Granisetron | 5.1 | 2.6 |
Note: The Ki values are calculated assuming a [³H]-Granisetron concentration equal to its Kd and a Kd of 2.5 nM.
Conclusion
This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the binding of this compound to the 5-HT3 receptor. By following this protocol, researchers can accurately determine the binding affinity of this compound and compare it to other known 5-HT3 receptor antagonists. This information is crucial for the preclinical evaluation of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for Utilizing 3-AQC to Block Serotonin-Gated Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Serotonin-Gated Ion Channels with 3-AQC
Serotonin-gated ion channels, specifically the 5-HT3 receptor, are crucial mediators of rapid, excitatory neurotransmission in both the central and peripheral nervous systems. These receptors belong to the Cys-loop superfamily of ligand-gated ion channels and are assembled from five subunits to form a central pore permeable to cations.[1] The activation of 5-HT3 receptors by serotonin (5-hydroxytryptamine) triggers a rapid influx of sodium, potassium, and calcium ions, leading to neuronal depolarization.[1] This signaling pathway is implicated in a variety of physiological and pathological processes, including nausea and vomiting, anxiety, pain, and gut motility.
While the specific compound "this compound" is not a standardized nomenclature, it is highly probable that it refers to the class of 3-Aryl-Quinoxaline-2-Carboxamides . This class of compounds has been identified as potent and selective antagonists of the 5-HT3 receptor. Their mechanism of action involves binding to the 5-HT3 receptor, thereby preventing serotonin from activating the ion channel. This blockade of serotonergic signaling forms the basis for their therapeutic potential. These application notes provide a detailed guide to the experimental characterization of these compounds as 5-HT3 receptor antagonists.
Quantitative Data: Antagonist Potency of Quinoxaline-2-Carboxamide Derivatives at the 5-HT3 Receptor
The antagonist activity of a series of quinoxaline-2-carboxamide derivatives has been quantified using an ex vivo preparation of guinea pig ileum. The potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist required to produce a two-fold rightward shift in the concentration-response curve of an agonist.
| Compound ID | Amine Substituent on Carboxamide | pA2 Value |
| QXC-1 | (4-benzylpiperazin-1-yl)methanone | 7.2 |
| QXC-2 | (4-(2-methoxyphenyl)piperazin-1-yl)methanone | 6.8 |
| QXC-3 | (4-phenylpiperazin-1-yl)methanone | 6.5 |
| QXC-4 | (4-(2-chlorophenyl)piperazin-1-yl)methanone | 6.3 |
| QXC-5 | (morpholin-4-yl)methanone | 5.8 |
| Ondansetron | Reference 5-HT3 Antagonist | 6.9 |
Experimental Protocols
The following are detailed protocols for the characterization of this compound compounds as 5-HT3 receptor antagonists.
Protocol 1: Electrophysiological Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method allows for the direct measurement of the inhibitory effect of a this compound compound on the function of 5-HT3 receptors expressed heterologously in Xenopus oocytes.
I. Materials and Reagents
-
Mature female Xenopus laevis frogs
-
cRNA encoding the human 5-HT3A subunit
-
Modified Barth's Solution (MB S): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.41 mM CaCl₂, 0.33 mM Ca(NO₃)₂, 15 mM HEPES, pH 7.5, supplemented with 100 U/mL penicillin and 100 µg/mL streptomycin.
-
Recording Solution (Oocyte Ringer): 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 0.1 mM MgCl₂, 10 mM HEPES, pH 7.5.[2]
-
Serotonin (5-HT) hydrochloride
-
This compound test compound
-
Collagenase Type II
-
Glass microelectrodes (resistance 0.5–2.0 MΩ) filled with 3 M KCl
-
TEVC amplifier, data acquisition system, and analysis software (e.g., pCLAMP).[2]
II. Methodology
-
Oocyte Preparation and cRNA Injection:
-
Surgically harvest oocytes from an anesthetized Xenopus laevis.
-
Digest the follicular membrane by incubating the oocytes in a collagenase solution (2 mg/mL in Ca²⁺-free MBS) with gentle agitation for 1-2 hours.
-
Manually select healthy Stage V-VI oocytes and inject each with 50 nL of 5-HT3A cRNA (0.1-1.0 µg/µL).
-
Incubate the injected oocytes at 18°C in MBS for 2-5 days to ensure sufficient receptor expression.[2]
-
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber, which is continuously perfused with Oocyte Ringer solution.
-
Impale the oocyte with two microelectrodes for voltage clamping.
-
Maintain a holding potential of -50 mV.[2]
-
Apply a concentration of 5-HT that elicits a submaximal response (EC₅₀) to establish a baseline current.
-
To determine the inhibitory effect, pre-apply the this compound compound for 1-2 minutes, followed by co-application with 5-HT.
-
Record the peak inward current in the presence of the antagonist.
-
Wash the oocyte with Oocyte Ringer solution between applications until the baseline current is restored.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of different concentrations of the this compound compound.
-
Normalize these responses to the control current (5-HT alone).
-
Plot the normalized current against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response equation to calculate the IC₅₀ value.
-
Protocol 2: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a this compound compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
I. Materials and Reagents
-
HEK293 cells stably expressing the human 5-HT3 receptor
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]Granisetron
-
Non-labeled Competitor (for non-specific binding): 10 µM Ondansetron
-
This compound test compound
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
II. Methodology
-
Cell Membrane Preparation:
-
Harvest the HEK293-5HT3R cells and resuspend them in ice-cold binding buffer.
-
Homogenize the cells using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), a fixed concentration of [³H]Granisetron (near its Kd), and varying concentrations of the this compound compound.
-
For total binding, omit the this compound compound.
-
For non-specific binding, add a high concentration of the non-labeled competitor (10 µM Ondansetron).
-
Incubate the reaction mixture at room temperature for 1 hour.
-
-
Filtration and Quantification:
-
Rapidly filter the reaction mixture through glass fiber filters using a vacuum manifold to separate bound and free radioligand.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vivo Assessment using the Bezold-Jarisch Reflex in Rats
This in vivo model evaluates the ability of a this compound compound to block the 5-HT3 receptor-mediated Bezold-Jarisch reflex, a cardiopulmonary reflex characterized by bradycardia and hypotension.
I. Materials and Reagents
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Urethane or other suitable anesthetic
-
Heparinized saline
-
5-HT or a selective 5-HT3 agonist like Phenylbiguanide (PBG)
-
This compound test compound
-
Polyethylene catheters
-
Blood pressure transducer and recorder
-
ECG electrodes and amplifier
II. Methodology
-
Animal Preparation:
-
Anesthetize the rat and cannulate the jugular vein for intravenous administration of compounds and the carotid artery for blood pressure measurement.
-
Insert ECG electrodes subcutaneously to monitor heart rate.
-
Allow the animal to stabilize for at least 20-30 minutes post-surgery.
-
-
Induction of the Bezold-Jarisch Reflex:
-
Administer an intravenous bolus of 5-HT or PBG to elicit the reflex, and record the subsequent fall in heart rate and blood pressure. This serves as the control response.
-
Allow the animal to fully recover to baseline physiological parameters.
-
-
Antagonist Administration:
-
Administer the this compound compound intravenously at the desired dose.
-
After a suitable pre-treatment time (e.g., 15 minutes), re-challenge the animal with the same dose of the 5-HT3 agonist.
-
Record the cardiovascular response.
-
-
Data Analysis:
-
Quantify the change in heart rate and mean arterial pressure from the pre-injection baseline for both control and this compound-treated conditions.
-
Calculate the percentage inhibition of the bradycardic and hypotensive responses by the this compound compound.
-
Use multiple doses of the this compound compound to construct a dose-response curve and determine the ED₅₀ (the dose that causes 50% inhibition of the reflex).
-
Visualizations of Key Pathways and Workflows
Caption: Serotonin signaling pathway and the inhibitory action of this compound on the 5-HT3 receptor.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis of 5-HT3 receptor antagonism.
Caption: Workflow for determining 5-HT3 receptor binding affinity using a radioligand binding assay.
References
Application Notes and Protocols for the Administration of 3-AQC in Murine Models
Disclaimer: Specific preclinical data regarding the administration and dosage of 3-AQC (3-amino-9-oxo-9H-acridin-4-carboxylic acid) in mice is not extensively available in public literature. The following application notes and protocols are based on established methodologies for the in vivo evaluation of novel chemical entities, particularly acridine derivatives, in rodent models. Researchers should use this document as a comprehensive guide and adapt the protocols based on their own preliminary in vitro and in vivo findings.
Introduction to this compound and Acridine Derivatives
Acridine and its derivatives are a class of heterocyclic aromatic compounds known for a wide range of biological activities, including antitumor, antibacterial, and antiparasitic effects.[1][2] The planar structure of the acridine ring allows these molecules to intercalate into DNA, which is a primary mechanism of their cytotoxic action.[1][3] Many acridine derivatives, such as amsacrine, have been investigated as cancer therapeutics due to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[1][3]
When investigating a novel acridine derivative like this compound, it is essential to systematically determine its safety profile, pharmacokinetic properties, and efficacy in a relevant animal model. This document outlines the fundamental steps for such an evaluation in mice, beginning with formulation and progressing through dose-range finding and a general efficacy study design.
Compound Formulation and Vehicle Selection
The solubility of a novel compound is a critical factor for in vivo administration. Acridine derivatives are often poorly soluble in aqueous solutions. Therefore, a suitable vehicle must be developed to ensure a homogenous and stable formulation for accurate dosing.
Protocol 2.1: Preparation of a Standard Vehicle for In Vivo Administration
This protocol describes the preparation of a common vehicle for compounds with low aqueous solubility.
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Begin by dissolving the this compound powder in the minimum required volume of DMSO. Sonication may be necessary to facilitate dissolution.
-
In a separate sterile conical tube, prepare the co-solvent mixture. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, first mix the appropriate volumes of DMSO (containing the dissolved this compound), PEG300, and Tween 80.
-
Vortex the mixture thoroughly until it is a clear, homogenous solution.
-
Slowly add the sterile saline or PBS to the mixture while continuously vortexing to prevent precipitation of the compound.
-
Inspect the final solution for any precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the ratio of co-solvents).
-
Prepare the formulation fresh on the day of administration.
Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Studies
The initial in vivo study for any new compound is a dose-range finding (DRF) study to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that can be administered without causing life-threatening toxicity or unacceptable adverse effects.[4][5] This information is crucial for selecting dose levels for subsequent efficacy studies.[6][7]
Protocol 3.1: Acute Toxicity and MTD Determination in Mice
Objective: To determine the single-dose MTD of this compound in mice.
Animal Model:
-
Species: Mouse
-
Strain: CD-1 or BALB/c (select a common outbred or inbred strain)
-
Sex: Both males and females (start with one sex or use both and analyze separately)
-
Age: 6-8 weeks
-
Number of Animals: 3-5 mice per dose group
Procedure:
-
Acclimate the animals for a minimum of 3-5 days before the experiment.
-
Randomly assign animals to dose groups (e.g., Vehicle Control, 10 mg/kg, 30 mg/kg, 100 mg/kg, 300 mg/kg). Dose selection should be based on any available in vitro cytotoxicity data or literature on similar compounds.
-
Administer a single dose of this compound or vehicle via the desired route (e.g., intraperitoneal injection). Refer to Table 1 for recommended administration volumes.
-
Monitor the animals closely for the first 4-6 hours post-administration and then at least twice daily for 7-14 days.
-
Record all clinical signs of toxicity, including changes in posture, activity, breathing, and response to stimuli.
-
Measure and record the body weight of each animal daily. A body weight loss exceeding 20% is often considered a sign of significant toxicity.[7]
-
Record mortality in each group. The MTD is typically identified as the dose level below the one that causes mortality or severe morbidity.
-
Summarize the findings in a table, as shown in Table 2 .
Table 1: Recommended Maximum Administration Volumes for Mice
| Administration Route | Volume (mL/kg) |
|---|---|
| Intravenous (IV) | 5 |
| Intraperitoneal (IP) | 10 |
| Subcutaneous (SC) | 10 |
| Oral Gavage (PO) | 10 |
This data is generalized from standard institutional guidelines.[8]
Table 2: Example Data Collection Table for a DRF Study
| Group | Dose (mg/kg) | N | Administration Route | Clinical Signs of Toxicity | Body Weight Change (Nadir) | Mortality | MTD Assessment |
|---|---|---|---|---|---|---|---|
| 1 | Vehicle | 5 | IP | None observed | +2% | 0/5 | - |
| 2 | 10 | 5 | IP | None observed | +1% | 0/5 | Tolerated |
| 3 | 30 | 5 | IP | Mild lethargy for 2h post-dose | -3% | 0/5 | Tolerated |
| 4 | 100 | 5 | IP | Lethargy, ruffled fur, hunched posture | -15% | 1/5 | Exceeds MTD |
| 5 | 300 | 5 | IP | Severe lethargy, ataxia | -25% | 4/5 | Exceeds MTD |
Experimental Workflows and Potential Mechanisms
The successful evaluation of a novel compound follows a logical progression from initial characterization to efficacy testing. Acridine derivatives often exert their effects through DNA interaction.
Caption: General workflow for in vivo evaluation of this compound in mice.
Caption: Hypothesized signaling pathway for acridine derivatives like this compound.
General Efficacy Study Protocol (Antitumor Model)
Once the MTD is established, efficacy studies can be designed. The following is a generalized protocol for evaluating the antitumor activity of this compound in a subcutaneous xenograft mouse model.
Protocol 5.1: Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in mice bearing human tumor xenografts.
Procedure:
-
Cell Culture: Culture the selected human cancer cell line (e.g., HT-29, A549) under standard conditions.
-
Tumor Implantation: Subcutaneously inject an appropriate number of cells (e.g., 5 x 10^6) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID or Athymic Nude).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Grouping: When tumors reach an average size of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle Control, this compound at two different doses below the MTD, Positive Control drug).
-
Treatment Administration: Administer the treatments according to the planned schedule (e.g., daily, every other day) and route for a defined period (e.g., 21 days).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The primary endpoint is typically tumor growth inhibition. The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. Survival can also be a key endpoint.
-
Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Compare the tumor growth and final tumor weights between the treatment groups and the vehicle control group.
References
- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nc3rs.org.uk [nc3rs.org.uk]
- 5. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Troubleshooting & Optimization
Technical Support Center: 3-Amino-9(10H)-acridone (3-AQC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-9(10H)-acridone (3-AQC).
Frequently Asked Questions (FAQs)
Q1: What is 3-Amino-9(10H)-acridone (this compound)?
3-Amino-9(10H)-acridone, also known as 3-aminoacridone, is a heterocyclic compound based on the acridine scaffold. Its planar structure and potential for fluorescence make it a subject of interest in medicinal chemistry and for use as a building block in the synthesis of more complex molecules, including potential drug candidates and fluorescent probes. For instance, it is a key intermediate in the synthesis of novel 3,9-disubstituted acridines with potential biological activity.[1]
Q2: What are the primary applications of this compound in research?
This compound primarily serves as a synthetic precursor for the development of various acridine-based compounds. These derivatives have been investigated for a range of biological activities, including their potential as anticancer agents due to their ability to intercalate with DNA. Additionally, the acridone structure is found in some fluorescent probes.
Q3: What are the general safety precautions for handling this compound?
While specific toxicity data for this compound is limited, compounds of the acridine class should be handled with care. General safety measures include:
-
Handling in a well-ventilated area.
-
Wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
If swallowed, seek immediate medical attention.[2]
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound.
Answer: The solubility of this compound can be challenging in common laboratory solvents. Its solubility is influenced by the solvent's polarity and hydrogen bonding capabilities. Based on computational predictions and limited experimental data for mono-aminoacridines, the following guidance is provided:
Solutions:
-
Solvent Selection: this compound is predicted to have higher solubility in polar aprotic solvents like dimethylformamide (DMF) and in certain alcohols. The predicted mole fraction solubility follows the general trend: DMF > 1,4-dioxane > methanol > ethanol > propanol > isopropanol > 1-butanol > acetone > 2-butanone > acetonitrile.
-
Co-solvents: Using a mixture of solvents can enhance solubility. For example, a small amount of DMF or DMSO can be used to initially dissolve the compound before diluting with a less effective solvent like ethanol or a buffer.
-
Temperature: Gently warming the solution may aid in dissolution. However, be cautious as excessive heat can lead to degradation.
-
pH Adjustment: The amino group on the acridone ring means that the solubility of this compound is likely pH-dependent. In acidic conditions, the amino group can be protonated, potentially increasing its solubility in aqueous solutions.
Data Presentation: Predicted and Experimental Solubility of 3-Aminoacridine
| Solvent | Predicted Mole Fraction Solubility | Experimental Observations (Qualitative) |
| Dimethylformamide (DMF) | Highest | Generally good solubility |
| 1,4-Dioxane | High | Moderate to good solubility |
| Methanol | Moderate | Moderate solubility |
| Ethanol | Moderate | Moderate solubility |
| Isopropanol | Lower | Limited solubility |
| Acetonitrile | Low | Poor solubility |
| Dichloromethane | Very Low | Poor solubility |
| Chloroform | Very Low | Poor solubility |
Note: This data is for the isomeric 3-aminoacridine and should be used as a guide for 3-Amino-9(10H)-acridone. Actual solubility should be determined experimentally.
Stability Issues
Problem: My this compound solution appears to be degrading over time (e.g., color change, precipitation).
Solutions:
-
Storage of Solid Compound: Store solid this compound in a tightly sealed container in a cool, dry, and dark place.
-
Storage of Stock Solutions:
-
Prepare stock solutions in high-purity anhydrous solvents like DMF or DMSO.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping vials in foil.
-
-
Working Solutions:
-
Prepare aqueous working solutions fresh for each experiment.
-
If aqueous solutions must be stored, even for a short period, keep them on ice and protected from light.
-
The stability of acridine derivatives can be pH-dependent. It is advisable to assess the stability of this compound in your specific buffer system.
-
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Materials:
-
3-Amino-9(10H)-acridone (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound in a fume hood.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for Assessing the pH Stability of this compound
This protocol is adapted from a method used for N-(9-acridinyl) amino acid derivatives.[3]
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Buffers of different pH values (e.g., pH 2, 5.5, 7.4)
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment of mobile phase)
-
-
Procedure:
-
Dilute the this compound stock solution in each of the different pH buffers to a final concentration suitable for HPLC analysis.
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to obtain an initial chromatogram and peak area.
-
Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C), protected from light.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots from each pH solution into the HPLC.
-
Monitor the decrease in the peak area of the parent this compound compound over time. The appearance of new peaks may indicate degradation products.
-
The stability can be quantified by plotting the percentage of the remaining this compound against time for each pH condition.
-
Visualizations
Troubleshooting Workflow for this compound Solubility and Stability
Caption: A troubleshooting workflow for addressing common solubility and stability issues with this compound.
General Experimental Workflow for Using this compound
Caption: A general experimental workflow for the preparation and use of this compound in a typical laboratory setting.
References
Technical Support Center: Optimizing 3-AQC Concentration for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions for researchers using 3-Amino-9-ethylcarbazole (3-AQC) in cell-based assays. As a versatile carbazole derivative, this compound is investigated for various pharmacological activities, including its antiproliferative and antitumor properties.[1][2] Proper concentration optimization is critical for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is 3-Amino-9-ethylcarbazole (this compound) and what is its primary application in cell-based assays?
A1: 3-Amino-9-ethylcarbazole (this compound), also known as AEC, is a heterocyclic aromatic compound.[2][3] While it is widely known as a chromogenic substrate for horseradish peroxidase (HRP) in immunohistochemistry, producing an insoluble red product, its carbazole structure is also the basis for derivatives with diverse pharmacological properties.[2][4] In a research and drug development context, this compound and its analogs are often investigated for their potential as antiproliferative, antitumor, and antiviral agents.[1][2] This guide focuses on its application as an investigational compound in live cell-based assays.
Q2: How should I prepare and store a this compound stock solution?
A2: this compound has low solubility in aqueous solutions. It is recommended to first dissolve it in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 10-50 mM).[4][5] Store the stock solution at -20°C, protected from light. The final working concentration should be prepared by diluting the stock solution in your cell culture medium. Note that the final concentration of the organic solvent (e.g., DMSO) in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical working concentration range for this compound in cell-based assays?
A3: The optimal working concentration of this compound is highly dependent on the cell type and the specific assay being performed. A broad range should be tested initially, from low micromolar (e.g., 1-10 µM) to higher concentrations (e.g., 100-500 µM). A dose-response experiment is essential to determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) for your specific experimental setup.
Q4: Can this compound interfere with common cell viability assays like MTT or luciferase-based assays?
A4: Yes, chemical compounds can interfere with assay readouts.[6][7] For MTT assays, which measure metabolic activity, compounds that affect cellular redox processes can lead to false results.[7][8] It is crucial to run a cell-free control where this compound is added to the medium with the assay reagent (e.g., MTT) to check for direct chemical reduction of the dye.[7][9] Similarly, for luciferase assays, compounds can directly inhibit the luciferase enzyme.[6] An orthogonal assay, which uses a different detection method to measure the same biological endpoint, is recommended to confirm initial findings.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Death / Cytotoxicity at Expected "Effective" Concentrations | 1. Cell line is highly sensitive to this compound. 2. Solvent (e.g., DMSO) concentration is too high. 3. Incorrect stock concentration calculation. | 1. Perform a dose-response curve starting from a lower concentration range (e.g., 0.1-100 µM). 2. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.5%). Run a vehicle control (medium + solvent) to confirm. 3. Double-check all calculations for stock solution preparation and dilutions. |
| Precipitate Forms in Culture Medium After Adding this compound | 1. Poor solubility of this compound at the working concentration. 2. Interaction with components in the serum or medium. | 1. Lower the final concentration of this compound. Ensure the stock solution is fully dissolved before diluting into the medium. 2. Prepare the final dilution immediately before adding to cells. Briefly vortex or sonicate the stock solution before dilution. 3. Test solubility in a serum-free medium compared to a serum-containing medium. |
| Inconsistent or Non-Reproducible Results | 1. Degradation of this compound stock solution. 2. Variation in cell seeding density. 3. Fluctuation in incubation times. | 1. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store properly at -20°C, protected from light. 2. Ensure a consistent number of cells are seeded in each well. Cell confluency can significantly impact the response to a compound. 3. Use a precise and consistent incubation time for compound treatment across all experiments. |
| No Observable Effect at High Concentrations | 1. The chosen cell line is resistant to this compound. 2. The compound is inactive under the tested conditions. 3. The assay is not sensitive enough to detect the effect. | 1. Try a different cell line known to be sensitive to carbazole derivatives or screen a panel of cell lines. 2. Verify the identity and purity of your this compound compound. 3. Choose a more sensitive assay for the biological question (e.g., a specific kinase activity assay instead of a general proliferation assay). |
Experimental Protocols & Data
Protocol: Determining IC₅₀ of this compound using an MTT Assay
This protocol outlines a standard method for determining the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from your stock solution. For example, create concentrations from 200 µM down to 0.78 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium + highest concentration of DMSO).
-
Incubation: Incubate the plate for a duration relevant to your study (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the this compound concentration and use a non-linear regression to determine the IC₅₀ value.
Data Presentation: Sample IC₅₀ Values for this compound
The following table summarizes hypothetical IC₅₀ values of this compound across different cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 25.4 |
| A549 | Lung Cancer | 52.1 |
| HeLa | Cervical Cancer | 18.9 |
| PC-3 | Prostate Cancer | 88.7 |
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC₅₀ of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. 3-Amino-9-ethylcarbazole - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting 3-AQC Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when using 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), also known as 3-AQC.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during amino acid analysis using AQC derivatization followed by HPLC or UPLC with fluorescence or UV detection.
1. Why am I seeing no peaks or very small peaks for my derivatized amino acids?
Several factors could lead to a lack of signal from your AQC-derivatized amino acids. Here’s a step-by-step guide to troubleshoot this issue:
-
Incomplete Derivatization: The most common cause is an issue with the derivatization reaction itself.
-
Incorrect pH: The reaction of AQC with primary and secondary amines is highly pH-dependent. The optimal pH for this reaction is typically around 8.5.[1] Ensure your reaction buffer is at the correct pH. The use of a borate buffer is well-established for maintaining the optimal pH.[2]
-
Insufficient Reagent: A 4-6x molar excess of the AQC reagent is necessary for the complete derivatization of all amino acids.[3] If there is not enough reagent, some amino acids, like alanine, may not be fully derivatized.[3]
-
Reagent Degradation: The AQC reagent is sensitive to moisture. Ensure it has been stored correctly and that the reconstituted reagent is not too old.[4]
-
Improper Mixing: It is crucial to mix the sample thoroughly immediately after adding the AQC reagent to ensure complete derivatization of all amino acids.[1][4]
-
-
Sample-Related Issues:
-
Excessive Sample Concentration: Too much sample in the reaction can lead to incomplete derivatization.[4]
-
Sample Matrix Effects: Components in your sample matrix could be interfering with the derivatization reaction or quenching the fluorescence of the derivatives.
-
-
Instrumental Problems:
-
Incorrect Detector Settings: Verify that the excitation and emission wavelengths on your fluorescence detector are set correctly for AQC-amino acid derivatives. The typical excitation wavelength is around 250 nm and the emission wavelength is around 395 nm.
-
HPLC System Issues: Check for leaks, ensure the mobile phase is flowing correctly, and confirm that the injection system is working properly.[5]
-
2. Why are my peak areas inconsistent and my results not reproducible?
Inconsistent peak areas are a common source of variability in quantitative amino acid analysis.
-
Derivatization Variability:
-
Inconsistent Reaction Conditions: Small variations in reaction time, temperature, or pH between samples can lead to significant differences in derivatization efficiency. The reaction is most efficient at 55°C for 10 minutes at a pH of 8.0.[6]
-
Pipetting Errors: Inaccurate pipetting of the sample, buffer, or AQC reagent will directly impact the final concentration of the derivatives and thus the peak areas.
-
-
Chromatographic Issues:
-
Column Degradation: Over time, the performance of the HPLC column can degrade, leading to poor peak shape and variable retention times.
-
Mobile Phase Preparation: Inconsistencies in the preparation of the mobile phase, including pH and solvent ratios, can affect the separation and lead to variable results.[5][7] Ensure the mobile phase is properly degassed.[5]
-
Fluctuating Column Temperature: Maintaining a consistent column temperature is crucial for reproducible retention times and peak shapes.[5]
-
-
Injector Problems:
-
Inconsistent Injection Volume: An issue with the autosampler can lead to variable injection volumes.
-
Sample Loop Issues: Incompletely filled sample loops can result in variable peak heights.
-
3. Why am I observing peak broadening or splitting?
Poor peak shape can compromise resolution and the accuracy of quantification.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Column Contamination: Accumulation of contaminants on the column can cause peak distortion.
-
Inappropriate Injection Solvent: Whenever possible, the sample should be dissolved in the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
pH Mismatch: If the pH of the mobile phase is too close to the pKa of an analyte, it can result in split peaks due to the presence of both ionized and non-ionized forms.
-
Secondary Interactions: Tryptamine, for example, can exhibit significant peak broadening, which might be due to secondary interactions with the stationary phase.[8]
4. Why is the fluorescence signal for some amino acids, like tryptophan, very low?
Low fluorescence for certain amino acids is a known phenomenon with AQC derivatization.
-
Fluorescence Quenching: Tryptophan derivatized with AQC has been reported to have a poor limit of detection with fluorescence detection.[9] This may be due to intramolecular fluorescence quenching of the derivatized molecule.[9]
-
Environmental Factors: Several environmental factors can influence fluorescence intensity, including temperature, solvent polarity, and the presence of dissolved oxygen.[10][11]
Experimental Protocols & Data
Optimized AQC Derivatization Protocol
This protocol is a general guideline. Optimization for specific sample types may be required.
-
Sample Preparation: Ensure the sample is free of particulates by centrifugation or filtration.
-
pH Adjustment: Add 70 µL of borate buffer (0.2 M, pH 8.0-8.8) to 10 µL of your sample and mix thoroughly.[1][6]
-
Reagent Addition: Add 20 µL of freshly prepared AQC reagent (dissolved in acetonitrile) to the sample mixture.[1]
-
Mixing: Immediately and thoroughly mix the solution after adding the AQC reagent.[1][4]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the HPLC system. Derivatized samples can be stable for several days when stored at 2-8°C.[7]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| Derivatization pH | 8.0 - 8.8 | [1][2][6] |
| AQC Concentration | 2 mM (in reaction) | [6] |
| AQC Molar Excess | 4-6x over total amines | [3] |
| Reaction Temperature | 55°C | [1][6] |
| Reaction Time | 10 minutes | [1][6] |
| Fluorescence Detection | Excitation: ~250 nm, Emission: ~395 nm | |
| Column Temperature | 43°C | [12] |
Visual Guides
AQC Derivatization Workflow
Caption: Workflow for AQC derivatization of amino acids.
Troubleshooting Logic for Low/No Signal
Caption: Troubleshooting logic for low or no signal in AQC experiments.
References
- 1. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 2. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. support.waters.com [support.waters.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FACTORS INFLUENCING FLUORESCENCE INTENSITY | PPTX [slideshare.net]
- 11. m.youtube.com [m.youtube.com]
- 12. waters.com [waters.com]
Technical Support Center: Mitigating Off-Target Effects of 3-AQC (Triapine)
Welcome to the technical support center for researchers utilizing 3-AQC (Triapine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments that minimize and control for the off-target effects of this potent ribonucleotide reductase (RNR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound, also known as Triapine, is a small molecule inhibitor whose primary on-target effect is the inhibition of ribonucleotide reductase (RNR). RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair. By inhibiting RNR, this compound effectively halts cell proliferation, making it a subject of interest in cancer research.
Q2: What are the known off-target effects of this compound?
The most well-documented off-target effect of this compound is the induction of methemoglobinemia. This occurs because this compound is an efficient iron chelator. It interacts with the ferrous iron (Fe2+) in hemoglobin, oxidizing it to ferric iron (Fe3+) and forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, which can lead to cellular hypoxia if not properly managed in experimental systems.
Q3: Is there a mechanistic link between the on-target and off-target effects of this compound?
Yes, the on-target and primary off-target effects of this compound are mechanistically linked through its ability to chelate iron. The inhibition of RNR is achieved through the chelation of the iron in the enzyme's active site. This same iron-chelating property is responsible for the oxidation of iron in hemoglobin, leading to methemoglobinemia. This dual activity underscores the importance of careful dose-response studies and the use of appropriate controls.
Q4: Can the off-target effects of this compound be completely eliminated?
Given that the on-target and off-target effects stem from the same chemical property (iron chelation), completely eliminating the off-target effects while maintaining the desired on-target activity is challenging. However, through careful experimental design, including dose optimization and the use of specific controls and mitigation strategies, the impact of off-target effects can be significantly minimized and accounted for.
Troubleshooting Guides
Issue 1: Observing unexpected cellular toxicity or hypoxia at concentrations intended to only inhibit RNR.
Possible Cause: This is likely due to the off-target effect of this compound inducing methemoglobinemia and subsequent cellular hypoxia, as well as the generation of reactive oxygen species (ROS).
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a detailed dose-response curve to determine the minimal concentration of this compound required to achieve the desired level of RNR inhibition in your specific cell line or experimental system.
-
Concurrently, measure markers of off-target effects, such as methemoglobin formation or ROS production, across the same concentration range.
-
Select a working concentration that maximizes RNR inhibition while minimizing off-target effects.
-
-
Incorporate ROS Scavengers:
-
Co-incubate your cells with a ROS scavenger, such as N-acetylcysteine (NAC), alongside this compound. This can help to mitigate the downstream cellular damage caused by ROS generated through iron-catalyzed reactions.
-
Always include a control group treated with the ROS scavenger alone to account for any independent effects it may have on your cells.
-
-
Use Appropriate Controls:
-
Include a negative control (vehicle-treated cells).
-
Include a positive control for RNR inhibition (e.g., hydroxyurea).
-
To specifically control for the iron-chelating effect, consider using an iron chelator with a different mechanism of action or one that is known to be less redox-active.
-
Issue 2: Difficulty in attributing observed phenotypes solely to RNR inhibition.
Possible Cause: The observed cellular phenotype may be a composite of on-target RNR inhibition and off-target effects like oxidative stress and hypoxia.
Troubleshooting Steps:
-
Rescue Experiments:
-
To confirm that the observed phenotype is due to RNR inhibition, perform a rescue experiment by supplementing the cell culture medium with deoxyribonucleosides. If the phenotype is reversed, it strongly suggests that it was caused by the depletion of the dNTP pool due to RNR inhibition.
-
-
Analysis of Downstream Signaling Pathways:
-
Investigate signaling pathways known to be activated by oxidative stress and ER stress, such as the NF-κB and Unfolded Protein Response (UPR) pathways. Activation of these pathways in the presence of this compound can indicate the presence of significant off-target stress.
-
-
Control for Iron Chelation:
-
Use an iron chelator that does not inhibit RNR as a control to distinguish the effects of general iron depletion from specific RNR inhibition.
-
Quantitative Data Summary
| Parameter | This compound (Triapine) Concentration/Value | On-Target/Off-Target | Cell Line/System |
| IC50 for RNR Inhibition | 40 nM - 4.7 µM | On-Target | Recombinant human RNR |
| Plasma Concentration for RNR Inhibition | 0.6 - 5.5 µM | On-Target | In vivo (human) |
| Concentration for Methemoglobin Formation | Varies (Dose-dependent) | Off-Target | In vitro (human red blood cells) |
| S-phase Cell Cycle Arrest | 24-hour treatment | On-Target | MIA PaCa-2 (pancreatic cancer) |
Note: IC50 values and effective concentrations can vary significantly between different cell lines and experimental conditions. It is crucial to determine these values empirically for your specific system.
Key Experimental Protocols
Measurement of Ribonucleotide Reductase (RNR) Activity in Cultured Cells
Objective: To quantify the on-target effect of this compound by measuring the inhibition of RNR activity.
Methodology:
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and controls) for the desired duration.
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a hypotonic buffer to release the cellular contents.
-
RNR Reaction: Set up the RNR reaction mixture containing the cell lysate, a ribonucleotide substrate (e.g., [3H]-CDP), ATP (as an allosteric activator), and a reducing system (e.g., dithiothreitol).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Quenching and Separation: Stop the reaction by adding perchloric acid. Neutralize with KOH. The conversion of ribonucleotides to deoxyribonucleotides can be quantified by methods such as HPLC or by using radiolabeled substrates and measuring the radioactivity of the deoxyribonucleotide product.
-
Data Analysis: Calculate the percentage of RNR inhibition for each this compound concentration compared to the vehicle-treated control.
In Vitro Hemoglobin Oxidation Assay
Objective: To measure the primary off-target effect of this compound by quantifying the formation of methemoglobin.
Methodology:
-
Sample Preparation: Obtain fresh whole blood with an anticoagulant (e.g., EDTA). Prepare a solution of purified hemoglobin or use red blood cell lysate.
-
Reaction Setup: In a cuvette, mix the hemoglobin solution with a buffer (e.g., PBS). Add varying concentrations of this compound.
-
Spectrophotometric Measurement: Immediately measure the absorbance spectrum of the solution from 500 nm to 700 nm using a spectrophotometer. Methemoglobin has a characteristic absorbance peak at approximately 630 nm, which is absent in oxyhemoglobin.
-
Time-Course Measurement: Monitor the change in absorbance at 630 nm over time to determine the rate of methemoglobin formation.
-
Data Analysis: Calculate the concentration of methemoglobin formed using the Beer-Lambert law and the known extinction coefficient for methemoglobin at 630 nm.
Signaling Pathways and Experimental Workflows
Caption: On-target and off-target mechanisms of this compound (Triapine).
Caption: Experimental workflow for mitigating this compound off-target effects.
Caption: this compound induced ER Stress and NF-κB signaling pathways.
Navigating the In Vivo Landscape of 3-AQC: A Technical Support Center
The landscape of in vivo research presents a unique set of challenges for investigators. Successful delivery of therapeutic and diagnostic agents to the site of action is paramount for obtaining meaningful and reproducible results. This technical support center is dedicated to addressing the specific hurdles researchers may encounter when working with 3-Amino-9-ethylcarbazole (3-AQC) in vivo.
While this compound is a well-established chromogenic substrate for horseradish peroxidase (HRP) in staining protocols like immunohistochemistry, its application as a systemically delivered agent in living organisms is a developing area of research. This guide provides a centralized resource for troubleshooting common issues and offers answers to frequently asked questions related to the in vivo administration of this compound.
Troubleshooting Guide
This section provides a question-and-answer style guide to directly address potential issues during your in vivo experiments with this compound.
| Question/Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor bioavailability of this compound after oral administration. | Low aqueous solubility of this compound.First-pass metabolism in the liver. | - Formulation Strategies: Consider the use of solubility enhancers such as cyclodextrins or formulation into nanoparticles or liposomes.[1][2]- Route of Administration: Explore alternative routes that bypass the gastrointestinal tract and first-pass metabolism, such as intravenous or intraperitoneal injection. |
| Rapid clearance of this compound from circulation. | Efficient metabolism and excretion. | - PEGylation: Covalent attachment of polyethylene glycol (PEG) to this compound can increase its hydrodynamic radius and reduce renal clearance.- Encapsulation: Formulating this compound within nanoparticles or other drug delivery systems can protect it from rapid metabolism and prolong its circulation time.[2] |
| Observed toxicity or adverse effects in animal models. | Off-target effects of this compound.High dosage required to achieve therapeutic effect. | - Dose-Response Studies: Conduct thorough dose-escalation studies to determine the maximum tolerated dose (MTD).- Targeted Delivery: Develop targeted delivery systems (e.g., antibody-drug conjugates, ligand-targeted nanoparticles) to increase the concentration of this compound at the desired site and reduce systemic exposure. |
| Inconsistent or non-reproducible experimental results. | Variability in this compound formulation.Instability of this compound in the formulation or in vivo. | - Formulation Characterization: Thoroughly characterize the physicochemical properties of your this compound formulation (e.g., particle size, zeta potential, drug loading) to ensure consistency between batches.- Stability Studies: Assess the stability of your this compound formulation under storage conditions and in relevant biological fluids (e.g., plasma, serum). |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering this compound in vivo?
A1: The main hurdle for in vivo delivery of this compound is its poor aqueous solubility. This property can significantly limit its absorption and bioavailability, particularly after oral administration. Researchers often need to employ advanced formulation strategies to overcome this limitation.
Q2: What are the most promising formulation strategies to enhance this compound bioavailability?
A2: Nanotechnology-based approaches, such as nanoparticles, liposomes, and nanoemulsions, have shown great promise in improving the bioavailability of poorly soluble drugs.[1][2] These formulations can increase the surface area for dissolution, protect the drug from degradation, and facilitate targeted delivery.[2]
Q3: How can I monitor the pharmacokinetics of this compound in my animal model?
A3: To study the pharmacokinetics of this compound, you will need to develop and validate a sensitive bioanalytical method, typically using high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry), to quantify this compound concentrations in biological matrices like plasma or tissue homogenates over time.
Q4: Are there any known stability issues with this compound that I should be aware of?
A4: Like many organic molecules, this compound can be susceptible to degradation by light, temperature, and oxidative conditions. It is crucial to conduct stability studies on your specific formulation to determine its shelf-life and appropriate storage conditions.
Experimental Workflow for Developing a this compound Formulation
The following diagram outlines a general workflow for the development and in vivo testing of a this compound formulation.
References
Technical Support Center: 3-AQC Experimental Controls and Best Practices
Welcome to the technical support center for 3-AQC, a potent and selective 5-HT3A receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, best practices, and troubleshooting when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate, is a competitive antagonist of the serotonin type 3A (5-HT3A) receptor. Serotonin, also known as 5-hydroxytryptamine (5-HT), is a neurotransmitter involved in a wide array of physiological processes.[1] The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel.[1] When serotonin binds to the 5-HT3 receptor, it opens the channel, allowing the influx of cations (primarily Na⁺ and K⁺, with some permeability to Ca²⁺), which leads to rapid membrane depolarization and neuronal excitation.[2][3] this compound acts by blocking the binding of serotonin to this receptor, thus preventing this signaling cascade.[4]
Q2: What are the common research applications for this compound?
Given its function as a 5-HT3 receptor antagonist, this compound is primarily used in research to investigate the role of the 5-HT3 receptor in various physiological and pathological processes. These include:
-
Nausea and Vomiting: 5-HT3 receptors are key players in the emetic reflex, particularly in chemotherapy-induced nausea and vomiting (CINV).[4][5][6]
-
Gastrointestinal Motility: These receptors are involved in the regulation of gut movement.
-
Pain Perception: There is evidence for the involvement of 5-HT3 receptors in pain signaling.
-
Anxiety and Depression: The serotonergic system is deeply implicated in mood and anxiety disorders, and the role of 5-HT3 receptors in these conditions is an active area of research.[2][3]
Q3: How should I prepare and store this compound?
Proper handling and storage are crucial for maintaining the integrity of this compound.
| Parameter | Recommendation |
| Storage (Powder) | -20°C for up to 3 years. |
| Storage (In Solvent) | -80°C for up to 1 year. |
| Recommended Solvent | DMSO (up to 11 mg/mL or 27.82 mM). Sonication may be required for complete dissolution. |
| Shipping | Shipped with blue ice or at ambient temperature for short durations. |
Data sourced from publicly available product information.
Experimental Protocols and Controls
In Vitro Cell-Based Assays
A common in vitro application for this compound is to test its ability to inhibit 5-HT3 receptor activation in a cell line expressing the receptor.
Detailed Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells stably expressing the human 5-HT3A receptor) in the recommended medium and conditions.
-
Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in an appropriate assay buffer. Also, prepare a solution of a known 5-HT3 receptor agonist (e.g., serotonin or m-chlorophenylbiguanide).
-
Assay Procedure (Calcium Flux Assay):
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Add the different concentrations of this compound (and vehicle control) to the wells and incubate for a predetermined time.
-
Add the 5-HT3 agonist to the wells to stimulate the receptor.
-
Measure the change in fluorescence intensity using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the fluorescence response against the log of the antagonist concentration.
Experimental Controls:
| Control | Purpose | Expected Outcome |
| Vehicle Control | To control for the effects of the solvent (e.g., DMSO) on the cells. | No inhibition of the agonist-induced response. |
| Positive Control | A known 5-HT3 receptor antagonist (e.g., ondansetron). | Dose-dependent inhibition of the agonist-induced response. |
| Negative Control | An inactive compound or a compound with a different target. | No significant inhibition of the agonist-induced response. |
| No Agonist Control | To determine the baseline fluorescence of the cells. | No significant increase in fluorescence. |
In Vivo Studies
For in vivo experiments, this compound would typically be administered to animal models to assess its effects on physiological or behavioral endpoints.
Detailed Methodology (Example: Mouse Model of CINV):
-
Animal Model: Use an appropriate animal model, such as mice or ferrets.
-
Compound Preparation: Dissolve this compound in a suitable vehicle for in vivo administration (e.g., saline, PBS with a small amount of a solubilizing agent if necessary).
-
Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral) at various doses.
-
Induction of Emesis: After a pre-treatment period with this compound, administer a chemotherapeutic agent (e.g., cisplatin) to induce emesis.
-
Observation: Observe the animals for a defined period and record the number of emetic episodes.
-
Data Analysis: Compare the number of emetic episodes in the this compound-treated groups to the vehicle-treated control group.
Experimental Controls:
| Control | Purpose | Expected Outcome |
| Vehicle Control | To control for the effects of the administration vehicle. | No reduction in the number of emetic episodes. |
| Positive Control | A known anti-emetic drug (e.g., ondansetron or palonosetron).[7] | Significant reduction in the number of emetic episodes. |
| Sham Control | Animals that do not receive the chemotherapeutic agent. | No emetic episodes. |
Troubleshooting Guide
Problem 1: No or weak effect of this compound in an in vitro assay.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Verify the calculations for your dilutions. Perform a dose-response curve to determine the optimal concentration. |
| Compound degradation | Ensure proper storage of the compound. Prepare fresh solutions for each experiment. |
| Low receptor expression | Confirm the expression of the 5-HT3A receptor in your cell line using techniques like Western blot or qPCR. |
| Agonist concentration too high | Optimize the agonist concentration to be near its EC50 to allow for competitive antagonism to be observed. |
| Assay interference | The compound may interfere with the assay itself (e.g., autofluorescence). Run a control with the compound and no cells to check for this. |
Problem 2: High variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell number | Ensure a single-cell suspension before plating and use a consistent cell counting method. |
| Pipetting errors | Use calibrated pipettes and be consistent with your technique. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. |
| Cell health | Ensure cells are healthy and in the logarithmic growth phase. |
Problem 3: Unexpected off-target effects.
| Possible Cause | Troubleshooting Step |
| Interaction with other receptors | Quinoxaline derivatives, the structural class of this compound, have been reported to have a broad range of biological activities.[8][9][10][11] It is possible that at higher concentrations, this compound may interact with other receptors. |
| Solution | To mitigate this, use the lowest effective concentration of this compound. Include a counterscreen against other related receptors if possible. A negative control with a structurally similar but inactive compound can also be helpful. |
Visualizing Pathways and Workflows
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, leading to an influx of cations and subsequent depolarization of the neuron. This can trigger the release of other neurotransmitters.
Caption: 5-HT3 receptor signaling and inhibition by this compound.
Experimental Workflow for In Vitro Screening
This workflow outlines the key steps for screening the activity of this compound in a cell-based assay.
Caption: Workflow for in vitro screening of this compound.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues in this compound experiments.
Caption: Logical flow for troubleshooting this compound experiments.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
3-AQC Research Technical Support Center
Welcome to the technical support center for 3-Amino-9-ethylcarbazole-4-carboxylic acid (3-AQC) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary application in research?
3-Amino-9-ethylcarbazole-4-carboxylic acid (AQC) is a fluorescent tagging reagent. Its most common application is the pre-column derivatization of primary and secondary amino acids for their subsequent analysis by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with fluorescence or UV detection.[1] The AQC reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, reacts with amines to form stable, highly fluorescent derivatives, allowing for sensitive quantification.[2]
What are the advantages of using AQC for amino acid analysis?
The AQC derivatization method offers several benefits, including:
-
High Stability of Derivatives: The resulting fluorescent urea derivatives are stable for several days, which allows for batch processing and re-analysis if needed.[2]
-
Rapid Reaction: The derivatization reaction is fast and quantitative.[1][3]
-
Minimal Interference: The hydrolysis by-products of the excess AQC reagent generally do not interfere with the separation and quantification of the amino acid derivatives.[1]
-
High Sensitivity: The fluorescent nature of the AQC derivatives allows for sensitive detection of amino acids.[1]
Are there any known limitations or interferences with the AQC method?
Yes, some limitations and potential interferences include:
-
Hydrolysis By-products: While generally non-interfering, hydrolysis by-products of AQC can sometimes interfere with the quantification of certain amino acids, such as hydroxyproline and hydroxylysine.[1]
-
Matrix Effects: Complex sample matrices, such as those from food or biological samples, can cause ion suppression or enhancement, affecting the accuracy of quantification in mass spectrometry-based detection.[4][5]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, conventional fluorescent materials can experience aggregation-caused quenching, which leads to diminished emission and decreased detection sensitivity.[6]
Troubleshooting Guides
Problem 1: Incomplete or Inconsistent Derivatization
Question: My derivatization reaction seems incomplete, leading to low and variable peak areas for my amino acid standards. What could be the cause?
Answer: Incomplete derivatization is a common issue that can arise from several factors. Here are the key aspects to check:
-
Incorrect pH: The derivatization reaction with AQC is highly pH-dependent and requires an alkaline environment (typically pH 8.2-10).[3] If the pH of your sample and buffer mixture is too low, the reaction will not proceed to completion.
-
Insufficient Reagent: A sufficient molar excess of the AQC reagent is crucial for complete derivatization of all amino acids. A 4-6x molar excess is generally recommended. If the concentration of amines in your sample is too high relative to the AQC, some amino acids may not be fully derivatized.
-
Improper Sample Preparation: If your amino acid solution is highly acidic (e.g., >0.1 N HCl), it must be neutralized before adding the derivatization buffer to ensure the correct reaction pH.
Experimental Protocol: Optimizing Derivatization pH
-
Prepare a series of buffers: Prepare several batches of your derivatization buffer (e.g., borate buffer) with slightly different pH values ranging from 8.0 to 10.0.
-
Derivatize a standard: Use a standard amino acid mixture and perform the derivatization reaction separately with each buffer.
-
Analyze the results: Inject the derivatized samples into your HPLC/UHPLC system and compare the peak areas for all amino acids across the different pH conditions.
-
Select the optimal pH: Choose the pH that yields the highest and most consistent peak areas for all amino acids.
Logical Workflow for Troubleshooting Incomplete Derivatization
Caption: Troubleshooting workflow for incomplete AQC derivatization.
Problem 2: Fluorescence Quenching and Low Signal Intensity
Question: I am observing lower than expected fluorescence intensity for my AQC-derivatized amino acids. What could be causing this signal loss?
Answer: Fluorescence quenching is a process that decreases the fluorescence intensity of a sample.[7] In the context of AQC analysis, this can be due to several factors:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore interacts with a quencher molecule in the solution.[8] Common quenchers can include dissolved oxygen or certain ions present in the sample matrix.
-
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and a quencher.[8]
-
Inner-Filter Effects (Trivial Quenching): This happens when a substance in the sample absorbs either the excitation wavelength or the emission wavelength, reducing the light that reaches the detector.[8]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, the AQC-derivatives themselves might aggregate, leading to reduced fluorescence.[6]
Experimental Protocol: Investigating Fluorescence Quenching
-
Sample Dilution: Analyze a dilution series of your derivatized sample. If quenching is due to intermolecular interactions (like ACQ) or inner-filter effects, dilution should result in a non-linear increase in fluorescence intensity.
-
Deoxygenation: Sparge your mobile phase and sample with an inert gas like nitrogen or helium to remove dissolved oxygen, a common dynamic quencher.
-
UV-Vis Absorbance Spectra: Run absorbance spectra of your sample matrix (without derivatization) to check for any compounds that absorb at the excitation or emission wavelengths of the AQC derivatives.
Signaling Pathway Diagram: Mechanisms of Fluorescence Quenching
Caption: Pathways of fluorescence emission and quenching for AQC derivatives.
Problem 3: Quantitation Issues due to Matrix Effects
Question: My quantitative results are inconsistent when analyzing complex samples (e.g., plasma, food extracts) compared to simple standards. How can I address matrix effects?
Answer: Matrix effects, which can be either ion suppression or enhancement, are a significant challenge in quantitative analysis, especially with mass spectrometry detection.[5] These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analytes.[5]
Strategies to Mitigate Matrix Effects
| Strategy | Description | Advantages | Disadvantages |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[4][5] | Compensates for matrix effects by ensuring standards and samples experience similar ionization suppression or enhancement. | Requires a representative blank matrix which may not always be available. |
| Isotope-Labeled Internal Standards | Use a stable isotope-labeled version of the analyte as an internal standard. | Co-elutes with the analyte and experiences the same matrix effects, providing accurate correction. | Can be expensive and not available for all analytes. |
| Procedural Calibration | Spike calibrants into the blank matrix before the extraction process.[4] | Compensates for both matrix effects and analyte recovery losses during sample preparation.[4] | Can be more labor-intensive than matrix-matched calibration. |
| Standard Addition | Add known amounts of the standard to the actual sample and extrapolate to determine the original concentration.[4] | Highly accurate as it accounts for the specific matrix of each individual sample. | Time-consuming as it requires multiple analyses for each sample. |
Experimental Protocol: Quantifying Matrix Effects
-
Prepare two sets of standards:
-
Set A: Prepare a calibration curve in a pure solvent (e.g., mobile phase).
-
Set B: Prepare a calibration curve by spiking the same concentrations into a blank matrix extract.
-
-
Analyze both sets: Run both sets of standards on your LC-MS system.
-
Calculate the Matrix Effect (%ME):
Logical Diagram for Selecting a Matrix Effect Mitigation Strategy
Caption: Decision tree for choosing a matrix effect compensation strategy.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. Aggregation-Induced Emission-Fluorescent-Microsphere-Based Lateral Flow Immunoassay for Highly Sensitive Detection of Capsaicinoids [mdpi.com]
- 7. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. google.com [google.com]
Technical Support Center: Refining 3-AQC Protocols for Reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) derivatization for amino acid analysis. Our goal is to help you enhance the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound derivatization reaction?
A1: The optimal pH for the this compound (AccQ•Tag) derivatization reaction is between 8.2 and 10.1.[1] It is crucial to maintain this pH range to ensure complete derivatization of all amino acids. If the pH drops below 8.2, the derivatization will be incomplete, with acidic amino acids like glutamic acid and alanine being more significantly affected.[1]
Q2: How much this compound reagent is required for complete derivatization?
A2: A 4-6x molar excess of the this compound derivatization reagent is necessary for the complete derivatization of all amino acids in a sample.[1] Insufficient reagent can lead to incomplete derivatization of more sensitive amino acids.[1]
Q3: How stable are the this compound derivatized amino acids?
A3: The this compound derivatives are stable for several days, which allows for batch processing of samples or repeat analysis if needed.[1][2]
Q4: What are the common byproducts of the this compound reaction, and do they interfere with analysis?
A4: The excess this compound reagent reacts with water to form 6-aminoquinoline (AMQ). AMQ can then slowly react with the remaining excess AQC reagent to form a bis urea.[1][3] These side products typically do not interfere with the separation, identification, and quantification of the derivatized amino acids.[1][3][4]
Q5: Can this compound be used for analyzing amino acids in complex matrices like cell culture media?
A5: Yes, this compound derivatization is suitable for analyzing amino acids in various complex sample matrices, including protein hydrolysates, physiological fluids, and cell culture or fermentation broths.[1][2]
Troubleshooting Guide
This guide addresses specific issues that can arise during this compound protocols, leading to a lack of reproducibility.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no peak response for some or all amino acids | 1. Incorrect pH of the reaction mixture. The pH may be below the optimal range of 8.2-10.1.[1] 2. Insufficient this compound reagent. A molar excess of 4-6x is required.[1] 3. Improper reconstitution of the this compound reagent. The reagent is sensitive to moisture.[2] 4. Inadequate mixing. Poor mixing can lead to localized hydrolysis of the reagent before it reacts with the amino acids.[2] | 1. Ensure proper buffering. Use the recommended borate buffer and, if necessary, neutralize acidic samples with NaOH.[1] 2. Calculate the total moles of amino acids in your sample and ensure a 4-6x molar excess of the reagent. 3. Reconstitute the reagent in acetonitrile as directed and seal the vial tightly when not in use. The reconstituted reagent can be stored at room temperature in a desiccator for up to one week.[2] 4. Vortex the sample immediately and thoroughly after adding the this compound reagent. [2] |
| Variable peak areas between replicate injections | 1. Inconsistent sample preparation. Variations in pipetting, dilution, or derivatization timing. 2. HPLC system issues. Leaks, pump seal failure, or injector problems can lead to inconsistent injection volumes.[5] 3. Column degradation. Loss of stationary phase can affect peak shape and area.[6] | 1. Use calibrated pipettes and follow a standardized, timed protocol for sample preparation. Automation can also improve consistency.[2][7] 2. Perform regular HPLC system maintenance. Check for leaks, replace pump seals as needed, and ensure the injector is functioning correctly.[5] 3. Use a guard column and replace the analytical column when performance degrades. [8] |
| Ghost peaks in the chromatogram | 1. Contamination from previous injections (carryover). 2. Contamination in the mobile phase or from the sample preparation process. Amino acid contamination from the environment is a common issue.[2] | 1. Run blank injections between samples to wash the column. Ensure your needle wash solvent is effective. 2. Use high-purity HPLC-grade solvents and reagents. [5] Minimize user interaction during sample preparation to reduce environmental contamination.[2] |
| Shifting retention times | 1. Changes in mobile phase composition. Inaccurate mixing of gradient components. 2. Fluctuations in column temperature. 3. Column aging or contamination. | 1. Ensure mobile phases are properly prepared and degassed. 2. Use a column oven to maintain a constant and consistent temperature. 3. Flush the column regularly and replace it if retention times continue to be unstable. |
| Peak tailing | 1. Secondary interactions between the analyte and the column. This can be caused by active sites on the silica backbone.[6] 2. Column overload. Injecting too much sample. | 1. Ensure the mobile phase pH is appropriate for the analytes and the column chemistry. 2. Reduce the sample concentration or injection volume. |
Experimental Protocols
Detailed Methodology for this compound Derivatization of Amino Acid Standards
-
Reagent Preparation:
-
Allow the this compound (e.g., Waters AccQ•Tag Ultra Reagent) powder and diluent to equilibrate to room temperature.
-
Reconstitute the this compound powder with the provided acetonitrile diluent. Vortex for 10 seconds.
-
Gently heat the vial at 55°C until all the powder has dissolved, vortexing occasionally. Do not heat for longer than 15 minutes.[9]
-
-
Standard Preparation:
-
Prepare a stock solution of amino acid standards.
-
Dilute the stock solution to the desired concentration for creating a calibration curve.
-
-
Derivatization Reaction:
-
In a reaction vial, add 70 µL of borate buffer.[2]
-
Add 10 µL of the amino acid standard solution to the vial.[2]
-
Vortex the mixture for several seconds.
-
Add 20 µL of the reconstituted this compound reagent to the vial.[2]
-
Immediately cap the vial and vortex thoroughly for several seconds.
-
Let the vial stand at room temperature for one minute.
-
Heat the vial at 55°C for 10 minutes.[2][9] This step ensures the complete conversion of a minor tyrosine side-product to the main mono-derivatized compound.[2]
-
Allow the vial to cool to room temperature before placing it in the autosampler for HPLC analysis.
-
Visualizations
Caption: Experimental workflow for this compound derivatization and analysis.
Caption: this compound derivatization reaction scheme.
References
- 1. waters.com [waters.com]
- 2. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 3. lcms.cz [lcms.cz]
- 4. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. help.waters.com [help.waters.com]
Technical Support Center: Navigating 3-AQC Electrophysiology
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-AQC in electrophysiological studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and avoid potential pitfalls during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in electrophysiology?
A1: this compound, or 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile, is a potent and competitive antagonist of the 5-HT3 receptor.[1] In electrophysiology, it is primarily used to selectively block 5-HT3 receptor-mediated currents to study the role of these receptors in cellular excitability and synaptic transmission. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) leads to a rapid, transient inward current carried primarily by sodium and potassium ions.
Q2: What are the key electrophysiological characteristics of the 5-HT3 receptor that I should be aware of?
A2: The 5-HT3 receptor exhibits several key characteristics that are important to consider during experimental design and data interpretation:
-
Rapid Activation and Desensitization: Upon agonist application, 5-HT3 receptors activate and then rapidly desensitize, meaning the current will decrease even in the continued presence of the agonist.[2] The time course of desensitization can be complex, often best described by the sum of two exponentials.[2]
-
Small Single-Channel Conductance: The single-channel conductance of 5-HT3 receptors is relatively small, which can make resolving individual channel openings challenging.[3]
-
Inward Rectification: The current-voltage (I-V) relationship of 5-HT3 receptors typically shows inward rectification, meaning the inward current at negative membrane potentials is larger than the outward current at positive potentials.[3]
-
Reversal Potential: The reversal potential for 5-HT3 receptor-mediated currents is typically around 0 mV, consistent with a non-selective cation channel.[3]
Q3: What is a typical effective concentration for this compound in electrophysiology experiments?
A3: The effective concentration of this compound will vary depending on the specific experimental conditions, including the cell type and the concentration of the 5-HT3 receptor agonist being used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific setup.
Troubleshooting Guide
This guide addresses common issues encountered during this compound electrophysiology experiments in a question-and-answer format.
Issue 1: No observable effect of this compound on 5-HT-induced currents.
-
Question: I've applied this compound, but I'm not seeing any reduction in the current evoked by the 5-HT3 agonist. What could be the problem?
-
Answer: There are several potential reasons for this:
-
Inadequate this compound Concentration: The concentration of this compound may be too low to effectively compete with the agonist.
-
Solution: Perform a dose-response experiment to determine the IC50 of this compound in your system. Start with a concentration range guided by available literature and adjust as needed.
-
Compound Degradation: The this compound stock solution may have degraded. Quinoxaline derivatives can be sensitive to light and temperature.
-
Solution: Prepare fresh stock solutions of this compound regularly and store them protected from light at the recommended temperature.
-
Incorrect Cell Type or Receptor Expression: The cells you are recording from may not express 5-HT3 receptors, or the expression level may be too low to detect a significant current.
-
Solution: Verify 5-HT3 receptor expression using molecular techniques (e.g., PCR, immunocytochemistry) or by testing a known potent 5-HT3 receptor agonist to confirm the presence of functional receptors.
-
Issue 2: Run-down or progressive decrease of 5-HT3 receptor currents over time.
-
Question: My 5-HT3 receptor-mediated currents are getting smaller with each application of the agonist, even before I apply this compound. What is happening?
-
Answer: This phenomenon is likely due to receptor desensitization or "run-down."
-
Receptor Desensitization: As mentioned earlier, 5-HT3 receptors rapidly desensitize.[2] Repeated or prolonged application of the agonist can lead to a cumulative desensitization.
-
Solution: Allow for a sufficient wash-out period between agonist applications to allow the receptors to recover from desensitization. The recovery time can be on the order of minutes.[4]
-
Intracellular Factors: The intracellular environment can influence receptor function. Wash-out of essential intracellular components during whole-cell recording can contribute to current run-down.[2]
-
Solution: Consider using the perforated patch-clamp technique to preserve the intracellular milieu. Including ATP and GTP in your intracellular solution can also help to maintain receptor function.
-
Issue 3: Vehicle (solvent) effects on recorded currents.
-
Question: I'm dissolving this compound in a solvent like DMSO. Could the solvent itself be affecting my recordings?
-
Answer: Yes, the vehicle used to dissolve this compound can have effects on ion channels.
-
DMSO Effects: Dimethyl sulfoxide (DMSO) is a common solvent, but at certain concentrations, it can directly modulate the activity of various ion channels.[5][6][7]
-
Solution: Always perform a vehicle control experiment by applying the solvent at the same final concentration used for your drug application. This will allow you to subtract any vehicle-induced effects from your results. Keep the final concentration of the solvent as low as possible, typically below 0.1%.
-
Issue 4: Non-specific effects of this compound.
-
Question: How can I be sure that the effects I'm seeing are specific to 5-HT3 receptor blockade?
-
Answer: It's crucial to consider and control for potential off-target effects.
-
Off-Target Binding: While this compound is a potent 5-HT3 antagonist, like many pharmacological agents, it may have effects on other receptors or ion channels at higher concentrations. Quinoxaline derivatives have been shown to interact with other receptors, such as NMDA and AMPA receptors.[8]
-
Solution: To confirm specificity, you can try to rescue the effect of this compound by applying a high concentration of the 5-HT3 agonist. Additionally, testing this compound on cells that do not express 5-HT3 receptors can help rule out non-specific effects.
-
Data Presentation: Quantitative Analysis of 5-HT3 Receptor Antagonism
To facilitate the comparison of antagonist potency, experimental data should be summarized in a clear and structured format.
| Antagonist | Cell Type | Agonist (Concentration) | IC50 (nM) | Hill Slope | Reference |
| This compound | N1E-115 cells | 5-HT (10 µM) | 32.7 | 1.3 | [9] |
| GR38032F | NCB-20 cells | 5-HT | 0.25 | - | [3] |
| RG3487 | Xenopus oocytes | 5-HT (10 µM) | 2.8 | 0.83 | [9] |
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below is a general protocol for whole-cell patch-clamp recording of 5-HT3 receptor currents.
Whole-Cell Patch-Clamp Protocol for 5-HT3 Receptor Currents
-
Cell Preparation:
-
Culture cells known to endogenously express 5-HT3 receptors (e.g., N1E-115, NCB-20) or use a heterologous expression system (e.g., HEK293 cells transfected with 5-HT3 receptor subunits).
-
Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH. The use of Cesium in the internal solution helps to block potassium channels and isolate the 5-HT3 receptor-mediated currents.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and a data acquisition system.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Mount the coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the recording chamber with the external solution.
-
-
Recording Procedure:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply the 5-HT3 receptor agonist using a fast application system to evoke a current.
-
After establishing a stable baseline response, co-apply the agonist with different concentrations of this compound to determine its inhibitory effect.
-
Ensure adequate washout between applications to allow for receptor recovery.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: 5-HT3 receptor signaling and the experimental workflow for testing this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in this compound electrophysiology.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Activation and desensitization of the 5-HT3 receptor in a rat glioma x mouse neuroblastoma hybrid cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The properties of 5-HT3 receptors in clonal cell lines studied by patch-clamp techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dimethylsulfoxide on membrane currents of neuroblastoma x glioma hybrid cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide suppresses NMDA- and AMPA-induced ion currents and calcium influx and protects against excitotoxic death in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch Clamp Protocol [labome.com]
Technical Support Center: 3-AQC Data Analysis and Interpretation
Welcome to the technical support center for 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (3-AQC, as referenced by the user, commonly known as AQC) based amino acid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete or failed this compound derivatization?
A1: Incomplete derivatization is a frequent issue that can significantly impact the accuracy of your quantitative results. The primary causes include:
-
Incorrect pH: The derivatization reaction is pH-sensitive. The optimal pH is typically between 8.2 and 10.0, with borate buffer being a common choice to maintain this range. If the sample itself is highly acidic or basic, it can shift the pH outside the optimal range, leading to poor derivatization efficiency.
-
Excessive Sample Concentration: A high concentration of amino acids or other primary and secondary amines in the sample can deplete the this compound reagent, leading to incomplete labeling of the target analytes.
-
Aged or Improperly Stored Reagent: The this compound reagent is sensitive to moisture. Once reconstituted, its stability is limited. Using an old or improperly stored reagent can result in a lower yield of derivatized amino acids.
-
Inadequate Mixing: Immediate and thorough mixing after adding the derivatization reagent is crucial. The reagent reacts rapidly, and poor mixing can lead to localized reactions and incomplete derivatization of the entire sample.
Q2: I am observing unexpected peaks in my chromatogram. What could they be?
A2: Unexpected peaks in a this compound chromatogram can arise from several sources:
-
Derivatization By-products: The this compound reagent can react with water to produce 6-aminoquinoline (AMQ). AMQ can then react with excess AQC reagent to form a stable bis-aminoquinoline urea. While these by-products typically do not interfere with the separation of amino acid derivatives, their presence at high levels might indicate issues with the derivatization conditions.
-
Sample Matrix Components: Complex matrices, such as cell culture media or protein hydrolysates, contain numerous compounds that can be derivatized by this compound if they contain primary or secondary amine groups. These can co-elute with the amino acid derivatives, causing interference.
-
Contaminants: Contamination from glassware, solvents, or the sample itself can introduce extraneous peaks.
Q3: My peak shapes are poor (fronting, tailing, or splitting). How can I improve them?
A3: Poor peak shape can be attributed to both chromatographic and sample-related issues:
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting. This can be resolved by diluting the sample or reducing the injection volume.
-
Inappropriate Injection Solvent: The solvent used to dissolve the derivatized sample should be compatible with the initial mobile phase conditions. A solvent that is too strong can cause peak distortion.
-
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to peak tailing and loss of resolution. Regular column washing or the use of a guard column is recommended.
-
Co-elution: If two derivatized compounds are not fully separated, it can result in shouldering or split peaks. Optimizing the chromatographic gradient or temperature may be necessary to improve resolution.
Q4: My retention times are shifting between runs. What is the cause?
A4: Retention time instability can be caused by:
-
Mobile Phase Inconsistency: Inaccurate mobile phase preparation, changes in pH, or degradation of mobile phase components can lead to shifts in retention time.
-
Fluctuations in Column Temperature: Maintaining a stable column temperature is critical for reproducible chromatography. Even small variations can affect retention times.
-
Column Equilibration: Insufficient column equilibration between injections can cause retention time drift.
-
System Leaks: Leaks in the HPLC/UPLC system can lead to fluctuations in flow rate and pressure, resulting in unstable retention times.
Troubleshooting Guides
Guide 1: Incomplete Derivatization
| Symptom | Possible Cause | Recommended Action |
| Low peak areas for all amino acids | 1. Aged or improperly stored this compound reagent. 2. Incorrect pH of the reaction mixture. | 1. Reconstitute a fresh vial of this compound reagent. 2. Ensure the borate buffer is correctly prepared and that the sample's pH is within the optimal range (8.2-10.0). |
| Disproportionately low peak areas for some amino acids | 1. Insufficient reagent for the total amine concentration. 2. Inadequate mixing after reagent addition. | 1. Dilute the sample before derivatization. 2. Vortex the sample immediately and thoroughly after adding the this compound reagent. |
| Presence of mono-derivatized lysine | Incomplete reaction due to insufficient reagent or suboptimal conditions. | Review the derivatization protocol, paying close attention to reagent concentration, pH, and mixing. |
Guide 2: Chromatographic Issues
| Symptom | Possible Cause | Recommended Action |
| Peak Fronting | 1. Column overload. 2. Injection of sample in a solvent stronger than the mobile phase. | 1. Reduce the amount of sample injected or dilute the sample. 2. Prepare the sample in the initial mobile phase or a weaker solvent. |
| Peak Tailing | 1. Column contamination. 2. Secondary interactions with the stationary phase. | 1. Implement a column wash procedure or use a guard column. 2. Adjust the mobile phase pH or ionic strength. |
| Split or Shouldered Peaks | 1. Co-eluting species. 2. Column void or channeling. | 1. Optimize the gradient, temperature, or mobile phase to improve resolution. 2. If the problem persists with standards, the column may need to be replaced. |
| Retention Time Drift | 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuating column temperature. | 1. Ensure the column is fully equilibrated before each injection. 2. Prepare fresh mobile phase and ensure accurate composition. 3. Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
The performance of the this compound method is highly dependent on the specific instrumentation (UPLC/HPLC) and detection method (UV/Fluorescence/MS). The following tables provide a summary of typical quantitative performance data.
Table 1: Linearity of this compound Derivatized Amino Acids (UPLC-UV)
| Amino Acid | Linear Range (µM) | Correlation Coefficient (r²) |
| Aspartic Acid | 1 - 500 | > 0.995 |
| Glutamic Acid | 1 - 500 | > 0.995 |
| Serine | 1 - 500 | > 0.995 |
| Glycine | 1 - 500 | > 0.995 |
| Histidine | 1 - 500 | > 0.995 |
| Arginine | 1 - 500 | > 0.995 |
| Threonine | 1 - 500 | > 0.995 |
| Alanine | 1 - 500 | > 0.995 |
| Proline | 1 - 500 | > 0.995 |
| Tyrosine | 1 - 500 | > 0.995 |
| Valine | 1 - 500 | > 0.995 |
| Methionine | 1 - 500 | > 0.995 |
| Isoleucine | 1 - 500 | > 0.995 |
| Leucine | 1 - 500 | > 0.995 |
| Phenylalanine | 1 - 500 | > 0.995 |
| Lysine | 1 - 500 | > 0.995 |
Data is representative and may vary based on experimental conditions.[1]
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for this compound Derivatized Amino Acids (UPLC-UV) in MilliQ Water
| Amino Acid | LOD (µmol/L) | LOQ (µmol/L) |
| Aspartic Acid | 0.09 | 0.28 |
| Glutamic Acid | 0.08 | 0.23 |
| Serine | 0.12 | 0.36 |
| Glycine | 0.15 | 0.46 |
| Histidine | 0.11 | 0.33 |
| Arginine | 0.09 | 0.26 |
| Threonine | 0.13 | 0.38 |
| Alanine | 0.14 | 0.41 |
| Proline | 0.16 | 0.49 |
| Tyrosine | 0.07 | 0.22 |
| Valine | 0.10 | 0.31 |
| Methionine | 0.09 | 0.27 |
| Isoleucine | 0.08 | 0.25 |
| Leucine | 0.09 | 0.26 |
| Phenylalanine | 0.07 | 0.20 |
| Lysine | 0.11 | 0.34 |
Data is representative and may vary based on experimental conditions.[2]
Experimental Protocols
Detailed Methodology for this compound Derivatization (Manual Protocol)
-
Reagent Preparation:
-
Reconstitute the this compound reagent powder in the provided diluent (typically acetonitrile) to the specified concentration. Vortex thoroughly to ensure complete dissolution.
-
-
Sample Preparation:
-
If necessary, hydrolyze the protein/peptide sample using standard acid hydrolysis protocols (e.g., 6N HCl at 110°C for 24 hours).
-
Neutralize the hydrolyzed sample if required.
-
Dilute the sample with 0.1 N HCl to ensure the concentration of the least abundant amino acid is within the linear range of the assay.
-
-
Derivatization Reaction:
-
In a reaction vial, add 70 µL of borate buffer.
-
Add 10 µL of the sample or standard solution to the vial.
-
Vortex the mixture for several seconds to ensure homogeneity.
-
Add 20 µL of the reconstituted this compound reagent to the vial.
-
Immediately cap the vial and vortex thoroughly for at least 10 seconds.
-
Let the vial stand at room temperature for 1 minute.
-
Heat the vial at 55°C for 10 minutes.
-
-
Analysis:
-
After heating, the sample is ready for injection into the UPLC/HPLC system.
-
Visualizations
Experimental Workflow for this compound Amino Acid Analysis
Caption: Workflow for this compound amino acid analysis.
Troubleshooting Logic for Poor Quantitative Results
References
Validation & Comparative
A Comparative Guide to 5-HT3 Receptor Antagonists: 3-AQC versus Ondansetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-AQC and the widely-used clinical drug, ondansetron, in their capacity as antagonists for the 5-hydroxytryptamine-3 (5-HT3) receptor. The information presented herein is supported by experimental data to assist researchers in evaluating these compounds for preclinical and pharmacological studies.
Introduction to 5-HT3 Receptor Blockade
The 5-HT3 receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel rather than a G-protein coupled receptor.[1] Located on neurons in both the central and peripheral nervous systems, these receptors are particularly concentrated in areas of the brain that control the vomiting reflex, such as the chemoreceptor trigger zone (CTZ).[2] When activated by serotonin (5-HT), the channel opens, allowing an influx of cations like Na+, K+, and Ca2+, which leads to rapid neuronal depolarization.[1] This signaling is a key component in the pathophysiology of nausea and vomiting, especially that induced by chemotherapeutic agents, which cause the release of serotonin from enterochromaffin cells in the gut.[3]
5-HT3 receptor antagonists, such as the benchmark drug ondansetron, competitively block this binding, preventing the initiation of the vomiting reflex.[2][3] This guide examines the pharmacological properties of ondansetron in comparison to this compound, a potent, competitive piperazinylquinoxaline derivative.[4]
Comparative Analysis of Potency
The primary measure of a competitive antagonist's potency is its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater potency.
| Compound | Chemical Class | Assay System | Agonist | Potency (pA2) | Reference |
| This compound | Piperazinylquinoxaline | Guinea Pig Ileum | 2-methyl-5HT | 10.2 | [4] |
| Ondansetron | Carbazole | Guinea Pig Ileum | 5-HT | ~7.16 | [5] |
As the data indicates, this compound demonstrates significantly higher potency as a 5-HT3 receptor antagonist in the guinea pig ileum model compared to ondansetron.
5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor initiates a rapid excitatory signal. The binding of serotonin opens the ion channel, leading to a cascade of intracellular events culminating in neurotransmitter release and nerve impulse propagation. Antagonists like this compound and ondansetron prevent the initial step of this pathway.
Caption: 5-HT3 Receptor Signaling and Antagonist Blockade.
Experimental Protocols
The characterization of 5-HT3 receptor antagonists relies on established in vitro and in vivo experimental models.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and ondansetron for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing recombinant human 5-HT3 receptors or from brain tissue known to have a high density of these receptors (e.g., brainstem).
-
Incubation: The membranes are incubated with a specific 5-HT3 radioligand (e.g., [3H]granisetron) and varying concentrations of the unlabeled test compound (this compound or ondansetron).
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
References
A Comparative Analysis of 5-HT3 Antagonist Efficacy: Benchmarking Quinoxaline Derivatives Against Established Therapeutics
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the efficacy of various 5-HT3 receptor antagonists. While the initial focus was on the compound 3-aminoquinoxaline-2-carboxylic acid (3-AQC), a comprehensive literature search did not yield data supporting its activity as a primary 5-HT3 antagonist. Evidence suggests that this compound may function as a chemical intermediate in the synthesis of more complex molecules. Therefore, this guide has been broadened to compare the efficacy of well-established 5-HT3 antagonists and to explore the potential of the quinoxaline class of compounds, from which this compound is derived.
The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel pivotal in mediating nausea and vomiting, particularly chemotherapy-induced and postoperative nausea and vomiting. Its antagonists are a cornerstone of antiemetic therapy. This guide presents quantitative data on the binding affinities of several key 5-HT3 antagonists, details the experimental protocols used to derive such data, and illustrates the underlying signaling pathways and experimental workflows.
Comparative Efficacy of 5-HT3 Antagonists
The efficacy of a 5-HT3 antagonist is often initially assessed by its binding affinity (Ki) to the receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for several prominent 5-HT3 antagonists. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
| Compound | Class | 5-HT3 Receptor Binding Affinity (Ki, nM) | Reference |
| Palonosetron | Tetrahydroisoquinoline | 0.04 - 0.1 | [1][2] |
| Granisetron | Indazole | 0.4 - 1.1 | [3] |
| Ondansetron | Carbazole | 1.6 - 7.6 | [3] |
| Tropisetron | Indole | 0.5 - 1.2 | [4] |
| Dolasetron (active metabolite) | Indole | 2.9 - 20 | [5] |
| Quinoxaline Derivative (VC-605) | Quinoxaline | Comparable to ondansetron | [6] |
| Quinoxaline Derivative (VUF10166) | Quinoxaline | ~83-fold higher affinity for 5-HT3A over 5-HT3AB receptors | [7] |
Note: The Ki values are presented as a range from multiple sources to reflect the variability in experimental findings.
Palonosetron, a second-generation antagonist, consistently demonstrates the highest binding affinity.[1][2] Quinoxaline derivatives have emerged as a novel class of potent 5-HT3 antagonists, with some compounds exhibiting high affinity and even subtype selectivity.[6][7] For instance, VC-605 was found to be significantly more potent than ondansetron in a functional assay, and VUF10166 showed remarkable selectivity for the 5-HT3A receptor subtype.[6][7]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 5-HT3 antagonist efficacy.
Radioligand Competition Binding Assay
This in vitro assay is fundamental for determining the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
1. Receptor Preparation:
-
Membranes are prepared from cells (e.g., HEK293) stably expressing the human 5-HT3 receptor or from brain tissue known to have a high density of these receptors (e.g., rat cerebral cortex).
-
The cells or tissue are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a radiolabeled 5-HT3 antagonist (e.g., [3H]granisetron) at a concentration near its Kd value.
-
A range of concentrations of the unlabeled test compound (the "competitor").
-
The membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled 5-HT3 antagonist (e.g., 10 µM tropisetron).
-
Total binding is determined in the absence of any competing unlabeled ligand.
3. Incubation and Filtration:
-
The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
In Vivo Antiemetic Efficacy Assessment (Ferret Model)
This animal model is commonly used to evaluate the in vivo efficacy of antiemetic drugs.
1. Animal Preparation:
-
Male ferrets are used as they have a well-defined emetic response.
-
Animals are fasted overnight before the experiment but have free access to water.
-
Ferrets are anesthetized for the implantation of a catheter into the jugular vein for drug and emetogen administration.
2. Drug Administration:
-
The test 5-HT3 antagonist (e.g., a quinoxaline derivative) or a standard comparator (e.g., ondansetron) is administered intravenously or orally at various doses.
-
A vehicle control group receives the drug-free vehicle.
3. Induction of Emesis:
-
After a set pretreatment time (e.g., 30 minutes), a potent emetogen such as cisplatin (e.g., 10 mg/kg, i.v.) is administered to induce vomiting and retching.
4. Observation and Data Collection:
-
The animals are observed for a defined period (e.g., 4 hours) following the administration of the emetogen.
-
The number of retches (rhythmic contractions of the abdominal muscles without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are counted by a trained observer who is blinded to the treatment groups.
-
The latency to the first emetic episode is also recorded.
5. Data Analysis:
-
The antiemetic efficacy is determined by comparing the number of retches and vomits in the drug-treated groups to the vehicle-treated control group.
-
The percentage of animals protected from emesis is calculated for each dose group.
-
The ED50 value (the dose of the drug that protects 50% of the animals from emesis) can be calculated to compare the potency of different compounds.
Conclusion
While direct comparative data for this compound as a 5-HT3 antagonist is not available, the broader class of quinoxaline derivatives shows significant promise in the development of novel and potent 5-HT3 antagonists. The established antagonists, particularly palonosetron, set a high benchmark for efficacy with their high binding affinities. The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of new chemical entities targeting the 5-HT3 receptor. Future research into quinoxaline-based antagonists may yield compounds with improved efficacy, selectivity, and pharmacokinetic profiles, further advancing the therapeutic options for managing nausea and vomiting.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of quinoxaline-based 5-HT3A and 5-HT3AB receptor-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 3-AQC for the 5-HT3 Receptor: A Comparative Guide
This guide provides a comparative analysis of 3-AQC, a potent 5-HT3 receptor antagonist, with other established antagonists for the 5-hydroxytryptamine-3 (5-HT3) receptor. The objective is to validate the specificity of this compound by comparing its binding affinity, functional potency, and selectivity against well-characterized alternatives such as Ondansetron, Granisetron, and Palonosetron. This document is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of 5-HT3 Receptor Antagonists
The 5-HT3 receptor is a ligand-gated ion channel, a distinct member of the serotonin receptor family, the rest of which are G-protein coupled receptors.[1][2][3] Activation of these cation channels, permeable to sodium (Na+), potassium (K+), and calcium (Ca2+), leads to rapid neuronal depolarization.[4] This mechanism is a key target for antiemetic drugs, which are used to manage nausea and vomiting, particularly that induced by chemotherapy.[5]
This compound, a piperazinylquinoxaline derivative, has been identified as a highly potent and competitive 5-HT3 receptor antagonist.[6] Notably, in functional assays using the guinea pig ileum, this compound (also referred to as compound 7e) demonstrated a potency approximately two orders of magnitude greater than Tropisetron.[2][6]
The following table summarizes the quantitative data on the binding affinity and functional potency of this compound in comparison to other widely used 5-HT3 receptor antagonists.
Table 1: Comparative Potency and Affinity of 5-HT3 Receptor Antagonists
| Compound | Functional Potency (pA2) Guinea Pig Ileum | Binding Affinity (Ki in nM) Rat Cerebral Cortex | Functional Potency (IC50 in nM) |
| This compound | 10.2 [2] | Markedly less potent than in functional assay[2] | - |
| Ondansetron | 8.63[6] | 1.99[6] | - |
| Granisetron | 9.44[6] | 0.71[6] | - |
| Palonosetron | - | 0.05 - 0.35[2][7] | 0.18 - 0.24[2] |
| Tropisetron | ~8[2] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of the comparative data. Below are the protocols for the key experiments cited in this guide.
Radioligand Binding Assay for 5-HT3 Receptor
This assay determines the binding affinity of a compound for the 5-HT3 receptor.
1. Membrane Preparation (Rat Cerebral Cortex):
-
Rat cerebral cortex tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.[4] Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a specific 5-HT3 receptor radioligand (e.g., [3H]GR65630 or [3H]granisetron) and varying concentrations of the test compound (e.g., this compound or a comparator).[3][6][8]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT3 receptor antagonist.
-
The mixture is incubated to allow for binding to reach equilibrium.
3. Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Functional Assay: Guinea Pig Ileum Contraction
This ex vivo assay measures the functional potency of a 5-HT3 receptor antagonist.
1. Tissue Preparation:
-
A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).[9][10][11]
-
The tissue is connected to an isotonic transducer to record muscle contractions.[10]
2. Experimental Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve is generated for a 5-HT3 receptor agonist (e.g., 2-methyl-5-HT), which induces contraction of the ileum.[12]
-
The tissue is then incubated with a fixed concentration of the antagonist (e.g., this compound) for a set period.
-
A second concentration-response curve for the agonist is then generated in the presence of the antagonist.[9]
3. Data Analysis:
-
The antagonist will cause a rightward shift in the agonist's concentration-response curve.
-
The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, is determined from a Schild plot. A higher pA2 value indicates a more potent antagonist.
Off-Target Selectivity Screening
To validate the specificity of a compound for the 5-HT3 receptor, it is essential to assess its binding to a wide range of other receptors, ion channels, and transporters.[13][14][15][16]
1. Panel Selection:
-
A panel of targets is chosen that includes other serotonin receptor subtypes (5-HT1A, 5-HT2A, etc.), as well as other neurotransmitter receptors (e.g., dopamine, adrenergic, muscarinic) and other common off-targets.[6]
2. Screening Methodology:
-
Radioligand binding assays are typically performed for each target in the panel.
-
The test compound (e.g., this compound) is screened at a fixed, high concentration (e.g., 1 or 10 µM).
-
The percentage of inhibition of radioligand binding is determined for each target.
3. Data Interpretation:
-
Significant inhibition (typically >50%) at a target indicates a potential off-target interaction.
-
For any identified off-targets, follow-up concentration-response experiments are conducted to determine the binding affinity (Ki).
-
The selectivity of the compound is expressed as the ratio of its affinity for the off-target to its affinity for the primary target (5-HT3 receptor). A high ratio indicates high selectivity.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT3 receptor signaling pathway and the general workflow for validating antagonist specificity.
Figure 1: 5-HT3 Receptor Signaling Pathway
Figure 2: Experimental Workflow
Figure 3: Logical Comparison
References
- 1. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane-bound and solubilized brain 5HT3 receptors: improved radioligand binding assays using bovine area postrema or rat cortex and the radioligands 3H-GR65630, 3H-BRL43694, and 3H-LY278584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinct thermodynamic parameters of serotonin 5-HT3 agonists and antagonists to displace [3H]granisetron binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for a 5-HT3 receptor involvement in the facilitation of peristalsis on mucosal application of 5-HT in the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. 3Effect of agonist and antagonists on guinea pig ileum.pptx [slideshare.net]
- 12. The pharmacological characterization of 5-HT3 receptors in three isolated preparations derived from guinea-pig tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 15. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
Unveiling the Selectivity Profile of 3-AQC: A Comparative Guide for Researchers
For Immediate Release – In the landscape of selective serotonin 5-HT3 receptor antagonists, 3-AQC, chemically identified as 3-(4-allylpiperazin-1-yl)-2-quinoxalinecarbonitrile, has emerged as a compound of significant interest. This guide provides a comprehensive overview of its cross-reactivity profile, offering researchers, scientists, and drug development professionals a critical comparative analysis supported by available experimental data. Understanding the selectivity of a compound is paramount in drug discovery to anticipate potential off-target effects and to delineate its therapeutic window.
Comparative Analysis of Binding Affinities
The selectivity of this compound has been primarily characterized against a panel of receptors to ascertain its specificity for the 5-HT3 receptor. The following table summarizes the binding affinities, presented as Ki values, which represent the dissociation constant and are inversely proportional to the binding affinity. A lower Ki value indicates a higher affinity of the compound for the receptor.
| Target Receptor | This compound (Compound 3a) Ki (nM) | Reference Compound (Tropisetron) Ki (nM) |
| 5-HT3 | 0.8 | 1.2 |
| 5-HT1A | > 10,000 | 2,500 |
| 5-HT2A | > 10,000 | 1,800 |
| D2 (Dopamine) | > 10,000 | > 10,000 |
| α1 (Adrenergic) | > 10,000 | 85 |
| H1 (Histamine) | > 10,000 | > 10,000 |
Data sourced from Butini et al., J Med Chem. 2009 Nov 12;52(21):6946-50.
As the data illustrates, this compound exhibits a high affinity for the 5-HT3 receptor with a Ki value of 0.8 nM. Notably, its affinity for other tested receptors, including serotonergic (5-HT1A, 5-HT2A), dopaminergic (D2), adrenergic (α1), and histaminergic (H1) receptors, is significantly lower, with Ki values exceeding 10,000 nM. This indicates a high degree of selectivity for the 5-HT3 receptor over the other receptors in this panel. When compared to the established 5-HT3 antagonist Tropisetron, this compound demonstrates a slightly higher affinity for the target receptor and a cleaner off-target profile in this specific assay.
Experimental Protocols
The determination of the binding affinities listed above was conducted using standard radioligand binding assays. The following is a detailed description of the methodology employed.
Radioligand Binding Assays
The affinity of this compound for various receptors was determined by its ability to displace a specific radioligand from its binding site on the receptor.
-
Receptor Source: Membranes from cells stably expressing the human recombinant receptors (e.g., CHO-K1 cells for 5-HT3 receptors) or from animal tissues known to be rich in the target receptor (e.g., rat cerebral cortex for 5-HT1A receptors).
-
Radioligands:
-
5-HT3: [3H]GR65630
-
5-HT1A: [3H]8-OH-DPAT
-
5-HT2A: [3H]Ketanserin
-
D2: [3H]Spiperone
-
α1: [3H]Prazosin
-
H1: [3H]Pyrilamine
-
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions to ensure optimal binding conditions.
-
Procedure:
-
A constant concentration of the specific radioligand and the receptor preparation were incubated in the assay buffer.
-
Varying concentrations of the test compound (this compound) were added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Non-specific binding was determined in the presence of a high concentration of a known, non-labeled ligand for the respective receptor.
-
The incubation was carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined from concentration-response curves. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
A Comparative Guide to the In Vivo Antiemetic Efficacy of Novel Compounds: Benchmarking Against Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of novel antiemetic compounds, using the hypothetical agent 3-AQC as a placeholder for evaluation against established therapeutic alternatives. The primary focus is on chemotherapy-induced nausea and vomiting (CINV), a significant side effect that can lead to patients delaying or refusing further life-saving treatment. The methodologies and comparative data presented herein are intended to guide the preclinical assessment of new chemical entities.
The management of CINV has been significantly advanced by the development of drugs targeting key neurochemical pathways. The most effective treatments often involve a combination of agents from different classes, particularly for highly emetogenic chemotherapy regimens.[1] Understanding the mechanisms and performance of these standard-of-care drugs is crucial for contextualizing the potential of new therapeutic candidates.
Comparative Analysis of Major Antiemetic Drug Classes
The following table summarizes the characteristics of the primary drug classes used in the management of CINV. These agents serve as the benchmark against which the efficacy and safety profile of a novel compound like this compound would be measured. The primary classes include 5-HT3 (serotonin) receptor antagonists, neurokinin-1 (NK1) receptor antagonists, and dopamine D2 receptor antagonists.[2]
| Drug Class | Example Drug | Mechanism of Action | Efficacy (Acute CINV) | Efficacy (Delayed CINV) | Common Side Effects |
| 5-HT3 Receptor Antagonist | Ondansetron | Blocks serotonin receptors on vagal afferent nerves in the GI tract and centrally in the chemoreceptor trigger zone (CTZ).[3][4] | High | Moderate | Headache, constipation, dizziness, risk of QT prolongation.[5] |
| NK1 Receptor Antagonist | Aprepitant | Blocks the binding of substance P at NK1 receptors in the central nervous system, inhibiting emetic signals.[6][7] | High (especially in combination) | High | Fatigue, hiccups, dizziness, mild indigestion.[8] |
| Dopamine D2 Receptor Antagonist | Metoclopramide | Blocks dopamine D2 receptors in the chemoreceptor trigger zone (CTZ).[9][10] Also has prokinetic effects on the GI tract. | Moderate | Low | Drowsiness, restlessness, risk of extrapyramidal symptoms (e.g., dystonia).[11] |
| Novel Compound | This compound | (To be determined) | (Data not yet available) | (Data not yet available) | (Data not yet available) |
Experimental Protocols for In Vivo Validation
The following protocol describes a standard and widely accepted animal model for assessing the antiemetic potential of a test compound against cisplatin-induced emesis. The ferret is a suitable model as it has a vomit reflex that is pharmacologically similar to that of humans.
Protocol: Cisplatin-Induced Emesis in the Ferret Model
1. Objective: To evaluate the antiemetic efficacy of a test compound (e.g., this compound) by quantifying the reduction in the number of retching and vomiting episodes induced by the chemotherapeutic agent cisplatin.
2. Animal Model:
-
Species: Male ferrets (Mustela putorius furo)
-
Weight: 1.0 - 2.0 kg
-
Acclimatization: Animals should be housed individually and acclimatized to the laboratory environment for at least 7 days prior to the experiment, with free access to food and water.
3. Materials and Reagents:
-
Test Compound (this compound)
-
Vehicle for Test Compound (e.g., saline, DMSO solution)
-
Cisplatin (lyophilized powder)
-
Sterile Saline for Injection (0.9% NaCl)
-
Anesthesia (e.g., isoflurane) for catheter placement (if applicable)
-
Intravenous (IV) or Intraperitoneal (IP) injection supplies
-
Observation cages with transparent walls and a grid floor for easy cleaning and observation.
-
Video recording equipment.
4. Experimental Procedure:
-
Fasting: Ferrets are fasted for 18 hours prior to cisplatin administration, with water available ad libitum.
-
Baseline Observation: On the day of the experiment, animals are placed in the observation cages for a 60-minute acclimatization and baseline observation period to ensure no spontaneous emetic episodes occur.
-
Test Compound Administration: The test compound (this compound) or its vehicle (for the control group) is administered at a predetermined time before the cisplatin challenge (e.g., 30-60 minutes prior). The route of administration (e.g., oral, IV, IP) should be consistent with the intended clinical use.
-
Cisplatin Challenge: Cisplatin is reconstituted in sterile saline and administered via an IP injection at a dose of 5-10 mg/kg.
-
Observation Period: Immediately following cisplatin injection, the animals are observed continuously for a period of 4-6 hours. The number of individual retches (rhythmic, spasmodic contractions of abdominal muscles without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded. The latency to the first emetic episode is also noted.
-
Data Analysis: The primary endpoint is the total number of emetic episodes (retches + vomits). The percentage protection offered by the test compound is calculated relative to the vehicle-treated control group using the following formula: % Protection = [(Mean episodes in Control) - (Mean episodes in Test Group)] / (Mean episodes in Control) * 100 Statistical significance is determined using an appropriate test, such as a Student's t-test or ANOVA, with p < 0.05 considered significant.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key biological pathway targeted by a major class of antiemetics and the standard workflow for in vivo validation.
Caption: Signaling pathway of chemotherapy-induced emesis and the site of action for 5-HT3 receptor antagonists.
Caption: Standard experimental workflow for the in vivo validation of a novel antiemetic compound.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 8. youtube.com [youtube.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 11. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
Comparative Analysis of 3-AQC's Binding Affinity to the 5-HT3 Receptor
For researchers and professionals in drug development, understanding the binding characteristics of novel compounds is paramount. This guide provides a comparative analysis of the binding affinity of 3-AQC, a potent 5-HT3 receptor antagonist, with other established antagonists. The data presented is supported by detailed experimental protocols to ensure reproducibility and methodological transparency.
Quantitative Analysis of Binding Affinity
The binding affinity of this compound and its alternatives for the 5-HT3 receptor is summarized below. The data is presented in terms of pA2 and pKi values, which are logarithmic measures of antagonist potency and binding affinity, respectively. A higher value indicates greater potency or affinity.
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | pA2 | 10.2 | Guinea pig ileum | [1] |
| Tropisetron | pA2 | ~8.2 | Guinea pig ileum | [1] |
| Ki | 5.3 nM | Not Specified | ||
| Granisetron | pKi | 9.15 | Rat cerebral cortex | |
| pA2 | 9.44 | Rat vagus nerve | ||
| Ondansetron | pKi | 8.70 | Rat cerebral cortex | |
| pA2 | 8.63 | Rat vagus nerve |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibitory constant (Ki).
Experimental Protocols
The determination of antagonist binding affinity is crucial for drug development. A common and robust method for this is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for 5-HT3 Receptor
This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the 5-HT3 receptor.
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes expressing the 5-HT3 receptor (e.g., from HEK293 cells or rat cerebral cortex).
-
Radioligand: A tritiated 5-HT3 receptor antagonist with high affinity, such as [3H]GR65630.
-
Test Compound: this compound or other unlabeled antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A range of concentrations of the test compound (unlabeled antagonist).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
The membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.
The 5-HT3 receptor is a ligand-gated ion channel. When the endogenous ligand, serotonin (5-HT), binds to the receptor, it induces a conformational change that opens the channel, allowing the influx of cations such as Na+ and Ca2+. This influx leads to depolarization of the cell membrane and subsequent neuronal excitation. This compound, as a competitive antagonist, binds to the same site as serotonin but does not activate the receptor, thereby preventing serotonin from binding and inhibiting the downstream signaling cascade.
References
Benchmarking 3-AQC Performance: Data Currently Unavailable in Public Domain
A comprehensive review of publicly accessible scientific literature and databases has revealed a significant lack of preclinical data for the compound 3-amino-9-chloro-quinacrine (3-AQC). At present, there are no available studies detailing its performance in preclinical models, which would be necessary to form the basis of a comparative guide. This includes a lack of information on its mechanism of action, efficacy in various disease models, and safety profiles.
Therefore, it is not possible to provide a comparison of this compound's performance against other alternatives, nor to supply the supporting experimental data and protocols as requested. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways cannot be fulfilled without the foundational research data.
For researchers, scientists, and drug development professionals interested in the potential of quinacrine derivatives, it is recommended to consult research on structurally similar and more extensively studied compounds. This may provide some initial insights, although direct extrapolation of performance would not be scientifically valid.
Further research and publication of preclinical studies on 3-amino-9-chloro-quinacrine are required before a meaningful performance benchmark and comparison guide can be developed.
Safety Operating Guide
Proper Disposal Procedures for 3-AQC: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of 3-AQC waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste, based on best practices for hazardous chemical waste management.
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and chemically compatible container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection:
-
Collect all solid waste, including contaminated consumables such as pipette tips, weigh boats, and gloves, in the designated hazardous waste container.
-
For liquid waste containing this compound, use a separate, clearly labeled, and sealed container. Avoid overfilling the container; it is recommended to fill it to no more than 80% of its capacity.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including the chemical name: 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate.
-
-
Documentation:
-
Maintain a log of the accumulated this compound waste, noting the date and quantity.
-
Complete any hazardous waste disposal forms required by your institution.
-
Hazard Profile and Data Summary
The following table summarizes the known and inferred hazards based on related chemical compounds. This information underscores the importance of treating this compound as hazardous waste.
| Hazard Category | Description | Source/Inference |
| Acute Toxicity (Oral) | Harmful if swallowed. | Inferred from 3-Methylquinoxaline-2-carboxylic Acid SDS. |
| Skin Irritation/Corrosion | May cause skin irritation. Piperazine is a corrosive substance. | Inferred from 3-Methylquinoxaline-2-carboxylic Acid and Piperazine SDS. |
| Eye Irritation | Causes serious eye irritation. | Inferred from 3-Methylquinoxaline-2-carboxylic Acid SDS. |
| Respiratory Irritation | May cause respiratory irritation. | Inferred from 3-Methylquinoxaline-2-carboxylic Acid SDS. |
| Environmental Hazards | No specific data is available for this compound, but related compounds may be harmful to aquatic life. Piperazine is considered risky for aquatic life in large shipments. | General precaution for synthetic organic compounds. |
Experimental Protocols
Currently, there are no established and verified experimental protocols for the specific neutralization or deactivation of this compound in a standard laboratory setting. Therefore, chemical treatment of this compound waste is not recommended. The primary disposal method should be through a certified hazardous waste management service.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: The information provided is based on general principles of chemical safety and data from related compounds. Always consult your institution's specific guidelines and your Environmental Health and Safety office for the most accurate and compliant disposal procedures.
Essential Safety and Operational Protocols for Handling 3-AQC
For Immediate Reference: A Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of 3-AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate)
This document provides critical safety and logistical information for the handling of this compound (6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate), a reactive probe used for the derivatization of primary and secondary amines. Adherence to these protocols is essential to ensure personnel safety and maintain the integrity of experimental procedures.
Understanding the Hazards
This compound, also known as 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate, is a chemical reagent that should be handled with care. The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact with the skin can cause irritation.[1][2]
-
Serious Eye Irritation: Contact with eyes can lead to serious irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust from the solid form may cause respiratory irritation.[1][2]
-
Hygroscopic Nature: this compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its reactivity and handling properties.[3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound in solid form or in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent direct skin contact and irritation.[4] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes and dust particles.[1][2] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. If dust is generated, a dust respirator may be necessary. | To avoid inhalation of irritating dust particles.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Storage
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Given its hygroscopic nature, minimize exposure to the atmosphere.[3] It is advisable to store it in a desiccator.
-
Keep away from incompatible materials such as strong oxidizing agents, heat sources, and open flames.[4]
Handling the Solid Compound
-
Preparation: Before opening the container, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing all the required PPE.
-
Weighing: To minimize exposure to air and moisture, weigh the required amount of this compound quickly.[3]
-
Container Resealing: Immediately and tightly reseal the container after use to prevent the degradation of the remaining reagent.[3]
Preparation of this compound Solutions
-
Solvent Choice: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).
-
Dissolving: Add the appropriate volume of solvent to the weighed this compound in a suitable container. If working with aqueous buffers, it is recommended to first dissolve this compound in a small amount of DMSO and then dilute it with the aqueous buffer.
-
Mixing: Gently vortex or pipette to mix until the solid is completely dissolved.
-
Storage of Solution: It is not recommended to store aqueous solutions of this compound for more than one day. For longer-term storage, aliquoting and storing at -20°C may be possible, but stability should be verified for your specific application.
Disposal Plan: Safe Deactivation and Waste Management
Do not dispose of this compound or its solutions directly down the drain. All waste containing this compound must be collected and disposed of as hazardous chemical waste. A key step before disposal is to "quench" or deactivate the reactive N-hydroxysuccinimidyl (NHS) ester.
Quenching (Deactivation) Procedure
Excess or expired this compound solutions should be neutralized before disposal. This can be achieved by adding a primary amine-containing buffer, such as Tris or glycine, to the solution. The primary amine will react with and consume the reactive NHS ester.
-
Prepare Quenching Solution: Prepare a solution of Tris or glycine at a concentration significantly higher than your this compound solution.
-
Add to Waste: In a designated waste container within a fume hood, slowly add the quenching solution to the this compound waste. A general guideline is to use a molar excess of the amine.
-
Allow to React: Let the mixture stand for at least one hour to ensure the complete reaction and deactivation of the this compound.
Waste Collection and Disposal
-
Waste Container: Collect all quenched this compound waste, including contaminated consumables (e.g., pipette tips, tubes), in a clearly labeled hazardous waste container.
-
Labeling: The label should include "Hazardous Waste," the chemical name ("Quenched 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate" or similar), and the primary hazards (irritant).
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: In case of a small spill, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS office.[1]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 4. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
